molecular formula C24H46O4 B3044279 Dimethyl docosanedioate CAS No. 22399-98-0

Dimethyl docosanedioate

Cat. No.: B3044279
CAS No.: 22399-98-0
M. Wt: 398.6 g/mol
InChI Key: YNGRQQKJRMLACJ-UHFFFAOYSA-N
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Description

Dimethyl docosanedioate is a useful research compound. Its molecular formula is C24H46O4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl docosanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRQQKJRMLACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340722
Record name Dimethyl docosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22399-98-0
Record name Dimethyl docosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dimethyl docosanedioate (B1260847), including its chemical identifiers, physical and chemical properties, a representative experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identifiers

IdentifierValue
CAS Number 22399-98-0[1]
IUPAC Name dimethyl docosanedioate

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₄₆O₄PubChem
Molecular Weight 398.6 g/mol PubChem[1]
Monoisotopic Mass 398.33960994 DaPubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1]
Complexity 321PubChem[1]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via Fischer esterification of docosanedioic acid. This method is analogous to the synthesis of other long-chain dimethyl dicarboxylates.

Materials:

  • Docosanedioic acid

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend docosanedioic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Docosanedioic Acid + Methanol (excess) Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Dimethyl Docosanedioate Purification->Product

References

Potential research applications of aliphatic diesters.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Aliphatic Diesters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic diesters are a versatile class of organic compounds characterized by two ester functional groups attached to a linear or branched hydrocarbon chain. Their inherent properties, such as biodegradability, low toxicity, and structural flexibility, have positioned them as critical building blocks in a multitude of research and development areas.[1][2] From pioneering sustainable polymers to engineering advanced drug delivery systems, the applications of aliphatic diesters are expanding rapidly. This technical guide provides an in-depth exploration of their core research applications, focusing on the synthesis of biodegradable polyesters, their role in pharmaceutical formulations, and their use as green alternatives to conventional materials. The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in this dynamic field.

Core Research Applications

The utility of aliphatic diesters stems from their ability to serve as monomers in polymerization reactions and as functional excipients in complex formulations. Their structure, particularly the length of the aliphatic chain between the ester groups, can be tailored to fine-tune the properties of the resulting materials.[3]

Biodegradable Aliphatic Polyesters

A primary application of aliphatic diesters is in the synthesis of aliphatic polyesters, which are a leading class of biodegradable polymers.[4] These materials are of significant interest as sustainable alternatives to petroleum-based plastics and for biomedical applications where transient material presence is required.[5][6]

  • Mechanism of Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolytic cleavage, a process that can be catalyzed by enzymes present in biological systems.[2] This degradation breaks the polymer down into smaller, non-toxic oligomers and monomers, such as diols and dicarboxylic acids, which can be metabolized by microorganisms or safely eliminated from the body.[7][8]

  • Structural Influence: The properties of the resulting polyester (B1180765), including its crystallinity, melting temperature (Tm), glass transition temperature (Tg), and degradation rate, are heavily influenced by the structure of the aliphatic diester monomer.[3][9] Longer aliphatic chains between the ester groups generally increase flexibility and decrease the melting point of the polymer.[10]

  • Applications: These biodegradable polyesters are investigated for use in packaging, agriculture (e.g., mulch films), and tissue engineering scaffolds.[8][11]

Drug Delivery Systems

The biocompatibility and biodegradability of aliphatic polyesters make them ideal candidates for developing advanced drug delivery systems.[12] By formulating these polymers into nanostructures, researchers can improve the therapeutic efficacy of drugs while minimizing side effects.[7]

  • Nanocarrier Formation: Aliphatic polyesters can be used to form various drug carriers, including nanoparticles, micelles, and polymersomes.[12][13] These carriers encapsulate therapeutic agents, protecting them from premature degradation and controlling their release profile.

  • Controlled Release: Drug release is often governed by the hydrolytic degradation of the polyester matrix.[13] As the polymer degrades, the encapsulated drug is slowly released at the target site. This bulk erosion mechanism is common for most biodegradable polyesters. The release kinetics can be precisely controlled by adjusting the polymer's molecular weight, hydrophobicity, and crystallinity.[7]

  • Targeted Delivery: Functional aliphatic polyesters can be synthesized to include targeting moieties on their surface. These moieties allow the drug carriers to selectively bind to specific cells or tissues, such as tumor sites, enhancing the precision of the therapy.[12]

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanocarrier Formulation cluster_delivery Therapeutic Action Monomers Aliphatic Diester + Diol Monomers Polymer Biodegradable Aliphatic Polyester Monomers->Polymer Polymerization Formulation Emulsion / Self-Assembly Polymer->Formulation Drug Active Pharmaceutical Ingredient (API) Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Target Target Site (e.g., Tumor) Nanoparticle->Target Systemic Circulation Release Controlled Drug Release (via Hydrolysis) Target->Release Effect Therapeutic Effect Release->Effect

Caption: General workflow for enzymatic polycondensation.

Protocol: Melt Polycondensation

Melt polycondensation is a solvent-free method often used for industrial-scale production. It involves heating the monomers above their melting points, typically with a metal-based catalyst. [10][14] Objective: To synthesize a high molecular weight aliphatic polyester from a long-chain diester and 2,3-butanediol.

Materials:

  • Long-chain aliphatic diester (e.g., C₁₂ dimethyl ester) (1.0 equiv)

  • 2,3-Butanediol (2,3-BD) (2.5 equiv)

  • Dibutyltin oxide (DBTO) catalyst (1.0 mol %)

Procedure: [10]1. Charge a reaction vessel with the diester, 2,3-butanediol, and DBTO catalyst. 2. Flush the reactor with an inert atmosphere (e.g., nitrogen). 3. Step 1 (Esterification): Heat the mixture to 150°C with stirring for 2 hours at atmospheric pressure. 4. Step 2 (Pre-polymerization): Increase the temperature to 180°C and reduce the pressure to 800 mbar for 16 hours. 5. Step 3 (Polycondensation): Gradually reduce the pressure in stages to remove the condensation byproduct (methanol/water) and increase the polymer molecular weight.

  • Reduce pressure to 100 mbar for 30 minutes.
  • Reduce pressure to 10 mbar for another 30 minutes.
  • Finally, apply a high vacuum (e.g., 0.4 mbar) for 24 hours.
  • The resulting polymer can be characterized as received without further purification.

Protocol: High-Throughput Biodegradation Assay

The clear-zone technique is an effective high-throughput method for screening the biodegradability of large polymer libraries. [9][15] Objective: To assess the biodegradability of synthesized polyesters using a bacterial colony.

Procedure: [9][15]1. Polymer Preparation: Prepare suspended particles of the synthesized polyesters. 2. Plate Preparation: Create an agar (B569324) plate containing the suspended polymer particles as the primary carbon source. 3. Inoculation: Inoculate the center of the agar plate with a single colony of a polymer-degrading bacterium (e.g., Pseudomonas lemoignei). 4. Incubation: Incubate the plates under appropriate growth conditions. 5. Observation: Monitor the plates over time. Biodegradation is indicated by the formation of a clear "halo" or zone around the bacterial colony, where the opaque polymer particles have been consumed. 6. Quantification: Use automated optical methods to measure the area of the clear zone as a function of time to quantify the rate of degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aliphatic diesters and the polyesters derived from them, compiled from various research findings.

Table 1: Physical Properties of Selected Aliphatic Diesters and Related Compounds

Compound Name Molecular Formula Boiling Point (°C) Melting Point (°C) Density (g/mL)
Dimethyl Adipate C₈H₁₄O₄ 228 - 230 8 - 10 1.063
Diethyl Sebacate C₁₄H₂₆O₄ 308 -1 0.964
Dibutyl Phthalate C₁₆H₂₂O₄ 340 -35 1.043
Dioctyl Adipate (DOA) C₂₂H₄₂O₄ 376 -67 0.927

Data compiled from publicly available chemical databases and literature.

Table 2: Properties of Aliphatic Polyesters Synthesized from Diesters

Polymer Name Monomers Catalyst Mn ( g/mol ) Tm (°C) Tg (°C)
Poly(butylene adipate) (PBA) Dimethyl Adipate + 1,4-Butanediol Novozym 435 500 - 1000 (Oligo.) - -
Poly(butylene sebacate) (PBSe) Sebacic Acid + 1,4-Butanediol - 6,116 - 10,779 - -
Polyester-b4.18 C₁₈ Diester + 2,3-Butanediol DBTO up to 59,000 - -
PE-b4.18 (copolymer) C₁₀/C₄₈ Diesters + 2,3-BD DBTO - - -

Data sourced from references,[16],[17] and.[10] Mn = Number-average molecular weight, Tm = Melting temperature, Tg = Glass transition temperature.

Table 3: Performance Metrics of Aliphatic Diester Applications

Application Material Metric Value/Result
Plasticizer Performance AOT-plasticized PVC Elongation at Break 697.7% (with 50 phr AOT)
Plasticizer Thermal Stability AOT-plasticized PVC 5% Weight Loss Temp. 53°C higher than DOA-PVC
Biodegradability Aliphatic Polyesters Key Structural Factor Chains < 15 carbons improve biodegradability
Biodegradability Aliphatic Polyesters Key Structural Factor ortho & para aromatic rings more degradable than meta

Data sourced from references [18]and.[9] AOT = a novel aliphatic ester plasticizer, phr = parts per hundred rubber.

Conclusion and Future Outlook

Aliphatic diesters are foundational to significant advancements in materials science and pharmaceutical development. Their role as monomers for creating biodegradable and biocompatible polyesters continues to drive innovation in sustainable plastics and advanced drug delivery. [4][12]Research into novel diester structures as high-performance, low-migration plasticizers presents a viable path toward replacing harmful phthalates in consumer products. [19][18]Future efforts will likely focus on integrating monomers derived from renewable biomass with increasingly efficient and green synthesis protocols, such as enzymatic and biocatalytic methods. [20][21]The continued exploration of structure-property relationships will enable the custom design of aliphatic diesters and their polymeric derivatives to meet the precise demands of a wide range of technical and biomedical applications.

References

Key characteristics of docosanedioic acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Characteristics of Docosanedioic Acid Esters

Abstract

Docosanedioic acid, a 22-carbon α,ω-dicarboxylic acid, and its corresponding esters are long-chain aliphatic compounds of significant interest in polymer science and advanced drug development. Their unique physicochemical properties, stemming from a long hydrocarbon chain capped by two functional ester groups, make them valuable as monomers for specialty polyamides and polyesters. In the pharmaceutical sector, they are increasingly utilized as hydrophobic, non-cleavable linkers in the design of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core characteristics of docosanedioic acid esters, including their physicochemical properties, detailed experimental protocols for their synthesis, and their functional role in drug development.

Physicochemical Characteristics

The properties of docosanedioic acid and its esters are dominated by their long C22 alkyl chain, which imparts significant hydrophobicity and influences their melting points, boiling points, and solubility. The terminal carboxylic acid or ester groups provide reactive handles for polymerization and conjugation.

Docosanedioic Acid (Precursor)

Docosanedioic acid (CAS: 505-56-6) is the parent compound from which the esters are derived. It is a white solid under standard conditions.[] Its key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name Docosanedioic acid
Synonyms Phellogenic acid, Felogenic acid
CAS Number 505-56-6
Molecular Formula C₂₂H₄₂O₄
Molecular Weight 370.57 g/mol
Melting Point 124–126 °C[2]
Boiling Point 527 °C
Solubility Insoluble in water; Sparingly soluble in DMSO (1 mg/mL)[2]
Appearance White solid[]
Docosanedioic Acid Esters

Esterification of the terminal carboxyl groups modifies the compound's polarity, boiling point, and reactivity. The most common simple esters are the dimethyl and diethyl derivatives.

PropertyDimethyl Docosanedioate (B1260847)Diethyl Docosanedioate
CAS Number 22399-98-026818-50-8
Molecular Formula C₂₄H₄₆O₄C₂₆H₅₀O₄
Molecular Weight 398.62 g/mol 426.67 g/mol
logP (Octanol/Water) 8.4 (Predicted)7.915 (Calculated)
Water Solubility (logS) -8.1 (Predicted)-8.43 (Calculated)
Enthalpy of Fusion Not available68.67 kJ/mol (Calculated)
Enthalpy of Vaporization Not available91.78 kJ/mol (Calculated)

Note: Many physical properties for these specific long-chain esters are based on computational models and are indicated as such.

Synthesis and Experimental Protocols

The synthesis of docosanedioic acid esters is typically a two-stage process: first, the synthesis of the docosanedioic acid backbone, followed by its esterification.

Protocol 1: Synthesis of Docosanedioic Acid via Wolff-Kishner Reduction

Docosanedioic acid can be synthesized via the Wolff-Kishner reduction of a diketone precursor, such as disodium (B8443419) 7,16-diketodocosanedioate.[3][4] This reaction deoxygenates the ketone functionalities to methylene (B1212753) groups under basic conditions.[3]

Reagents and Equipment:

  • Disodium 7,16-diketodocosanedioate

  • Triethanolamine

  • Hydrazine (B178648) hydrate (B1144303) (85%)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl, 12N)

  • 2-Methoxyethanol

  • 5-L round-bottomed flask with reflux condenser, mechanical stirrer, and thermometer

  • Oil bath

  • Büchner funnel

Procedure:

  • Reaction Setup: In the 5-L flask, add the crude disodium 7,16-diketodocosanedioate to 1 L of triethanolamine. Heat the mixture under reflux with stirring until the salt completely dissolves.

  • Hydrazone Formation: Cool the solution to 130 °C and add 610 mL of 85% hydrazine hydrate through the condenser. Reflux the mixture for 4 hours to form the hydrazone intermediate.

  • Water Removal: Remove the reflux condenser and replace it with a setup for distillation. Heat the flask in the oil bath to distill off water and excess hydrazine until the solution temperature reaches 205-210 °C.

  • Reduction: Cool the mixture to 130 °C and add a pre-dissolved solution of 168 g of KOH in 400 mL of triethanolamine. Re-attach the reflux condenser and heat the mixture at 195-200 °C for 10 hours.

  • Acidification and Precipitation: Cool the reaction mixture to approximately 100 °C. Pour the mixture into 5 L of hot water and acidify to a pH of 2-3 with approximately 1.4 L of 12N HCl.

  • Isolation: Cool the acidified mixture to room temperature. Collect the precipitated docosanedioic acid on a Büchner funnel. Wash the filter cake with water.

  • Purification: Dissolve the moist product in 700 mL of hot 2-methoxyethanol. Cool the solution gradually to 0-5 °C to crystallize the pure docosanedioic acid. Collect the purified product by filtration, wash with a small amount of 95% ethanol (B145695), and air dry.

Protocol 2: Synthesis of Diethyl Docosanedioate via Fischer Esterification

Fischer esterification is a classic method to convert carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[5][6][7] To drive the equilibrium toward the product, an excess of the alcohol is typically used, and the water byproduct is removed.[7]

Reagents and Equipment:

  • Docosanedioic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (B28343) (optional, for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottomed flask with reflux condenser and Dean-Stark trap (if using toluene)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottomed flask, add docosanedioic acid (1 equivalent), a large excess of absolute ethanol (e.g., 20-50 equivalents, serving as reactant and solvent), and toluene (if used).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, collect the water as it is formed to drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically takes several hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. If a large excess of ethanol was used, remove most of it using a rotary evaporator.

  • Neutralization: Dilute the residue with diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl docosanedioate.

  • Purification: The product can be further purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

G cluster_0 Synthesis of Docosanedioic Acid cluster_1 Synthesis of Diethyl Docosanedioate diketone 7,16-Diketodocosanedioate hydrazone Hydrazone Intermediate diketone->hydrazone  Hydrazine Hydrate,  Reflux reduced_acid Docosanedioic Acid (Crude) hydrazone->reduced_acid  KOH, Triethanolamine,  200°C (Wolff-Kishner) pure_acid Docosanedioic Acid (Pure) reduced_acid->pure_acid  Recrystallization  (2-Methoxyethanol) ester_crude Diethyl Docosanedioate (Crude) pure_acid->ester_crude  Ethanol (excess),  H₂SO₄ (cat.),  Reflux (Fischer Esterification) ester_pure Diethyl Docosanedioate (Pure) ester_crude->ester_pure  Neutralization,  Extraction,  Chromatography end Final Product ester_pure->end start Precursor start->diketone

Caption: General workflow for the two-stage synthesis of pure diethyl docosanedioate.

Applications in Drug Development

The primary application of docosanedioic acid and its esters in modern drug development is as long-chain, hydrophobic linkers.[8][9] Their structure is particularly suited for use in Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker plays a critical role in the overall efficacy and pharmacokinetic profile of the therapeutic.[][8]

Role as a Non-Cleavable ADC Linker

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[10] Docosanedioic acid-based linkers are classified as non-cleavable because they lack a specific chemical group designed to be broken by cellular mechanisms. The drug is released only after the entire antibody-linker-drug conjugate is internalized by the cancer cell and degraded in the lysosome, which breaks down the antibody protein itself.

The long C22 alkyl chain of the docosanedioate linker significantly increases the hydrophobicity of the ADC. This can enhance the interaction with cell membranes and influence the overall pharmacokinetic properties of the conjugate.[]

ADC_Structure Conceptual Structure of an Antibody-Drug Conjugate (ADC) cluster_Antibody cluster_Linker cluster_Drug Antibody Antibody (mAb) Targets Tumor Antigen Linker Docosanedioic Acid Ester Linker (C₂₂H₄₀O₂) Hydrophobic Spacer Antibody->Linker Conjugation Site (e.g., Lysine) Drug Cytotoxic Drug (Payload) Kills Cancer Cell Linker->Drug Attachment Site

Caption: Structure of an ADC with a docosanedioic acid ester as a hydrophobic linker.

Role as an Alkyl Chain-Based PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[12]

The linker is a critical component, as its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[] Alkyl linkers, such as those derived from docosanedioic acid, provide stable and flexible connectivity.[][14] The extended length of a C22 chain can be crucial for spanning the distance between the binding sites on the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[12]

Conclusion

Docosanedioic acid esters are characterized by their long, hydrophobic alkyl backbone and terminal reactive groups. While their direct biological activity is limited, their value as a molecular scaffold is significant. The well-defined length and hydrophobicity make them highly effective as non-cleavable linkers in ADCs and as long-chain spacers in PROTACs, enabling the development of next-generation targeted therapeutics. The synthetic protocols provided herein offer a basis for the laboratory-scale production of these important chemical tools for researchers and drug development professionals.

References

A Technical Guide to Long-Chain Polymer Synthesis: Methods, Protocols, and Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth review of core methodologies for synthesizing long-chain polymers. It focuses on foundational techniques, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate comparative analysis and practical application.

Chain-Growth Polymerization: Controlled Radical Processes

Chain-growth polymerization involves the sequential addition of monomers to a growing chain with an active center.[1] Modern controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[2][3] This is achieved by minimizing irreversible termination reactions through a dynamic equilibrium between active propagating radicals and dormant species.[4]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3] The process allows for the synthesis of a wide variety of polymers with well-defined structures.[1]

The diagram below illustrates the fundamental equilibrium in ATRP, where a dormant polymer chain with a halogen end-group (P-X) is activated by a metal complex in a lower oxidation state (e.g., Cu(I)Br) to form a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This reversible process keeps the concentration of active radicals low, suppressing termination reactions.

Diagram 1: The core activation/deactivation equilibrium in ATRP.

The following table summarizes typical results for the ATRP of styrene (B11656), demonstrating the linear increase of number-average molecular weight (Mₙ) with monomer conversion while maintaining a low polydispersity index (PDI, Mₙ/Mₙ).

EntryTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)Mₙ (Theoretical, g/mol )
12.0252,8001.152,700
24.0485,1001.125,100
36.0657,0001.106,900
48.0838,8001.088,700
511.0929,9001.089,700
Conditions: Styrene polymerization initiated with 1-phenylethyl bromide (1-PEBr) and catalyzed by CuBr/PMDETA in anisole (B1667542) at 100°C.[5] The theoretical Mₙ is calculated as ([M]₀/[I]₀) × Conversion × (Monomer MW).
  • Reagents & Setup :

    • Styrene (Monomer), purified by passing through basic alumina (B75360).

    • 1-Phenylethyl bromide (1-PEBr) (Initiator).

    • Copper(I) bromide (CuBr) (Catalyst).

    • N,N,N′,N′′,N′′-Penta­methyl­diethylene­triamine (PMDETA) (Ligand).

    • Anisole (Solvent and internal standard).

    • A Schlenk flask is charged with CuBr (0.31 g, 2.2 mmol).

  • Procedure :

    • The flask is sealed, evacuated, and back-filled with nitrogen three times.

    • Deoxygenated styrene (50 mL, 4.4 x 10⁻² mol) and anisole (1 mL) are added via syringe.

    • Deoxygenated PMDETA (0.46 mL, 2.2 mmol) is added via syringe. The solution turns green as the complex forms.

    • The initiator, 1-PEBr (3 mL, 2.2 x 10⁻² mol), is added to start the reaction.

    • The flask is placed in a thermostated oil bath at 100°C.

    • Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).[6]

  • Termination & Purification :

    • The polymerization is stopped by cooling and exposing the mixture to air.

    • The mixture is diluted with tetrahydrofuran (B95107) (THF), and the copper catalyst is removed by passing the solution through a neutral alumina column.

    • The polymer is isolated by precipitation into an excess of methanol (B129727), filtered, and dried in a vacuum oven.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile RDRP technique that uses a thiocarbonylthio compound as a chain transfer agent (the RAFT agent) to mediate the polymerization.[7] It is compatible with a wide range of monomers and reaction conditions.[8]

The RAFT process involves a degenerative chain transfer mechanism. A propagating radical (Pₙ•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate fragments to release a new radical (R•) and form a dormant polymeric RAFT agent. The new radical initiates further polymerization. This rapid exchange between active and dormant species ensures that all chains have an equal probability of growing, leading to low polydispersity.

RAFT_Mechanism Main RAFT Equilibrium Initiator Initiator (I) e.g., AIBN PrimaryRadical Primary Radical (I•) Initiator->PrimaryRadical kd (Decomposition) PropagatingRadical Propagating Radical (Pₙ•) Monomer1 Monomer (M) RAFT_Agent Initial RAFT Agent (Z-C(=S)S-R) PropagatingRadical->RAFT_Agent + Pₙ• Monomer1->PropagatingRadical ki, kp Intermediate1 Intermediate Radical Dormant1 Dormant Polymeric RAFT Agent Intermediate1->Dormant1 Fragmentation NewRadical New Radical (R•) Intermediate1->NewRadical Fragmentation PropagatingRadical2 Propagating Radical (Pₘ•) Intermediate2 Intermediate Radical Dormant1->Intermediate2 + Pₘ• Monomer2 Monomer (M) Monomer2->PropagatingRadical2 kp Intermediate2->PropagatingRadical Fragmentation

Diagram 2: Key steps in RAFT polymerization.

This table presents data for the RAFT polymerization of MMA, showing excellent control over molecular weight and low PDI values across a range of targeted degrees of polymerization (DP).

EntryTarget DPTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
1504985,1001.12
21006969,9001.10
320089519,5001.09
4400129238,1001.11
5800169074,2001.15
Data synthesized from typical results for MMA polymerization using AIBN as initiator and a trithiocarbonate (B1256668) RAFT agent at 60-70°C.[2][9]
  • Reagents & Setup :

    • Methyl methacrylate (B99206) (MMA) (Monomer), inhibitor removed.

    • Azobisisobutyronitrile (AIBN) (Initiator).

    • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (RAFT Agent).

    • Benzene (B151609) or Toluene (Solvent).

    • A stock solution of MMA (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene is prepared.

  • Procedure :

    • The desired amount of RAFT agent (e.g., 22.5 mg, 0.056 mmol for a target DP of ~250) is weighed into a glass ampule or Schlenk tube.

    • A 2 mL aliquot of the stock solution is added to the ampule.

    • The contents are thoroughly degassed using three freeze-pump-thaw cycles.

    • The ampule is sealed under vacuum or nitrogen atmosphere.

    • The sealed vessel is placed in a thermostated oil bath at 60°C for a specified time (e.g., 15 hours).

  • Termination & Purification :

    • The polymerization is quenched by cooling the vessel in an ice bath and exposing it to air.

    • The viscous solution is diluted with THF.

    • The polymer is purified by precipitation into a large volume of a non-solvent like cold methanol or hexane, filtered, and dried under vacuum.

Step-Growth Polymerization

Step-growth polymerization proceeds by the reaction between functional groups of monomers, oligomers, and polymers.[5][10] High molecular weight polymer is only formed at very high monomer conversion (>99%).[11] A classic example is the synthesis of polyamides like Nylon.

Interfacial Polymerization of Nylon 6,6

Nylon 6,6 is synthesized from two six-carbon monomers: hexamethylenediamine (B150038) and adipic acid (or its more reactive derivative, adipoyl chloride).[4] Interfacial polymerization is a rapid method where the reaction occurs at the interface between two immiscible liquid phases.[11][12]

This diagram shows the process of interfacial polymerization. The diamine is dissolved in an aqueous phase (often basic), and the diacid chloride is dissolved in an immiscible organic phase. The polymer forms as a film at the liquid-liquid interface and can be continuously removed.

Nylon_Workflow Aqueous Aqueous Phase Hexamethylenediamine + NaOH Interface Polymerization at Liquid-Liquid Interface Aqueous->Interface Layering Organic Organic Phase Adipoyl Chloride in Cyclohexane Organic->Interface Layering Removal Continuous Removal of Nylon Film Interface->Removal Formation Washing Wash with Water & Ethanol Removal->Washing Drying Dry Polymer Washing->Drying Final Nylon 6,6 Polymer Drying->Final Anionic_Mechanism Initiator Initiator (e.g., BuLi) Monomer1 Monomer (M) ActiveCenter Active Center (Bu-M⁻ Li⁺) Monomer1->ActiveCenter ki (Initiation) Monomer2 Monomer (M) GrowingChain Growing Chain (Bu-Mₙ⁻ Li⁺) Monomer2->GrowingChain kp (Propagation) GrowingChain->Monomer2 ... Quench Quenching Agent (e.g., MeOH) Terminated Terminated Polymer (Bu-Mₙ-H) Quench->Terminated Termination

References

An In-depth Technical Guide to the Fundamental Chemistry of Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of esterification reactions, a cornerstone of organic synthesis with wide-ranging applications in pharmaceutical development and materials science. The document details the mechanisms, kinetics, and practical execution of key esterification methods, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction to Esterification

Esterification is the chemical process of forming an ester, typically from the reaction of a carboxylic acid and an alcohol.[1] This reaction is fundamental in organic chemistry, enabling the synthesis of a vast array of compounds, from simple flavor and fragrance agents to complex pharmaceutical intermediates and polyesters.[1][2] The general reaction can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

This equilibrium is a critical aspect of many esterification reactions, and various strategies are employed to drive it towards the desired ester product.[3][4]

Core Esterification Methodologies

Several distinct methods for esterification have been developed, each with its own advantages and specific applications. This guide will focus on the most prevalent and synthetically useful of these: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[5] It is a cost-effective method, particularly for large-scale synthesis.[3]

Mechanism: The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[3][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[5][7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[5] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][5] The catalyst is regenerated at the end of the reaction.[8]

To favor the formation of the ester, the equilibrium can be shifted by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][9]

Logical Flow of Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_products Products A Carboxylic Acid (R-COOH) C Protonated Carboxylic Acid B Alcohol (R'-OH) D Tetrahedral Intermediate C->D Nucleophilic Attack E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F Elimination of H2O H H2O G Ester (R-COOR') F->G Deprotonation I H+ (catalyst) I->A Protonation

Caption: Mechanism of Fischer Esterification.

Kinetics: The reaction rate is influenced by steric hindrance in both the alcohol and the carboxylic acid.[9] Primary alcohols react more readily than secondary alcohols, while tertiary alcohols are prone to elimination side reactions.[5][10]

Developed by Wolfgang Steglich in 1978, this method allows for the esterification of carboxylic acids and alcohols under mild, neutral conditions.[11][12] It is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[10][13]

Mechanism: The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent to activate the carboxylic acid.[11][13] In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), the activated carboxylic acid intermediate, an O-acylisourea, is formed.[13][14] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species.[11][13] This species is then readily attacked by the alcohol to yield the ester. A key feature of this reaction is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[11][12]

Catalytic Cycle of Steglich Esterification

Steglich_Esterification reagents Carboxylic Acid (RCOOH) Alcohol (R'OH) DCC activated_acid O-Acylisourea Intermediate reagents->activated_acid Activation acyl_pyridinium N-Acylpyridinium Intermediate activated_acid->acyl_pyridinium Acyl Transfer dmap_cat DMAP (catalyst) dmap_cat->acyl_pyridinium ester_product {Ester (RCOOR') | Dicyclohexylurea (DCU)} acyl_pyridinium->ester_product Nucleophilic Attack by R'OH ester_product->dmap_cat Catalyst Regeneration

Caption: Catalytic cycle of Steglich Esterification.

Quantitative Data for Steglich Esterification:

Reactant StoichiometryCatalystYield (%)Notes
Carboxylic Acid (1 eq), Alcohol (1-1.5 eq), DCC (1-1.2 eq)DMAP (catalytic)70-90%Effective for sterically hindered substrates.[11]
Carboxylic Acid (1 eq), tert-Butanol (up to 3 eq), DCC (1.2 eq)DMAP (catalytic)90-95%Particularly useful for tert-butyl esters.[11]

Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[15][16][17] This makes it a powerful tool in stereoselective synthesis.[18][19]

Mechanism: The Mitsunobu reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The triphenylphosphine and DEAD react to form a phosphonium (B103445) salt.[18] The alcohol then adds to this intermediate, leading to the formation of an alkoxyphosphonium salt, which is a good leaving group.[18] The carboxylate, acting as a nucleophile, then displaces the activated alcohol in an Sₙ2 reaction, resulting in the formation of the ester with inverted stereochemistry.[16][19]

Workflow for a Mitsunobu Reaction

Mitsunobu_Workflow start Start: Combine Alcohol, Carboxylic Acid, and PPh3 in an inert solvent (e.g., THF) cool Cool the reaction mixture to 0 °C start->cool add_dead Slowly add DEAD dissolved in THF cool->add_dead react Stir at room temperature for several hours add_dead->react workup Reaction Workup (e.g., quenching, extraction) react->workup purify Purification (e.g., chromatography) workup->purify product Final Ester Product (with inverted stereochemistry) purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Quantitative Data for Mitsunobu Reaction:

Alcohol TypeNucleophileReagentsYield (%)Note
Secondary AlcoholCarboxylic AcidPPh₃, DEAD80-95%Proceeds with inversion of stereochemistry.[17]
Primary AlcoholPhthalimidePPh₃, DIAD>90%Used in Gabriel synthesis of primary amines.[15]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[2][20] This reaction is reversible and can be catalyzed by either an acid or a base.[2][20] It is widely used in the production of biodiesel from vegetable oils and animal fats, where triglycerides are converted to fatty acid methyl esters (FAMEs).[21][22]

Mechanism:

  • Acid-catalyzed: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol.[2][23]

  • Base-catalyzed: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate.[20][24] Elimination of the original alkoxy group yields the new ester.[24]

Quantitative Data for Biodiesel Production via Transesterification:

FeedstockCatalystReaction TimeTemperature (°C)Conversion to FAME (%)
Castor Oil (high FFA)Glycerol (pre-esterification)85 min56>99% (FFA reduction)
Used Cooking OilOzonolysis (pre-esterification)20 hours60>98% (saturated FFA conversion)[25]

Experimental Protocols

  • Reagents and Equipment:

    • Acetic acid (1.0 mol)

    • Ethanol (B145695) (3.0 mol, used in excess as solvent)

    • Concentrated sulfuric acid (catalyst, ~3 mL)

    • Round-bottom flask, reflux condenser, heating mantle, distillation apparatus.

  • Procedure: a. Combine acetic acid and ethanol in the round-bottom flask. b. Slowly add the concentrated sulfuric acid while cooling the flask in an ice bath. c. Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. d. After reflux, allow the mixture to cool. e. Set up for simple distillation to separate the ethyl acetate (B1210297) from the reaction mixture. f. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution. g. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter. h. Perform a final distillation to obtain pure ethyl acetate.

  • Reagents and Equipment:

    • Carboxylic acid (1.0 mmol)

    • Alcohol (1.2 mmol)

    • DCC (1.1 mmol)

    • DMAP (0.1 mmol)

    • Anhydrous dichloromethane (B109758) (DCM) as solvent

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure: a. Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct. g. Filter the mixture to remove the DCU, washing the solid with cold DCM. h. Wash the filtrate with dilute HCl to remove DMAP, followed by saturated sodium bicarbonate and brine.[26] i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography if necessary.

This experiment exemplifies an esterification where an alcohol (the phenolic hydroxyl group of salicylic (B10762653) acid) is acylated by an acid anhydride (B1165640).

  • Reagents and Equipment:

    • Salicylic acid (2-hydroxybenzoic acid) (2.0 g)[27]

    • Acetic anhydride (5 mL)[27]

    • Concentrated phosphoric acid (85%, 5 drops) or sulfuric acid[27][28]

    • Erlenmeyer flask, water bath, ice bath, Büchner funnel, filter paper.

  • Procedure: a. Place the salicylic acid in an Erlenmeyer flask.[27] b. In a fume hood, carefully add the acetic anhydride, followed by the concentrated phosphoric acid.[27][28] c. Gently heat the flask in a water bath at 70-80 °C for 10-15 minutes.[27][28] d. Allow the flask to cool to room temperature. Add cold water to precipitate the aspirin (B1665792) and to hydrolyze any excess acetic anhydride.[29] e. Cool the mixture in an ice bath to complete the crystallization.[27] f. Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[29] g. Wash the crystals with cold water.[27] h. Recrystallize the crude product from an ethanol/water mixture to purify it.[30]

Purity Test: The purity of the synthesized aspirin can be checked using the ferric chloride test. Salicylic acid, having a phenolic hydroxyl group, will give a positive test (a violet color), while pure aspirin will not.[27][30]

Conclusion

The choice of esterification method is dictated by the specific requirements of the synthesis, including the nature of the substrates, desired stereochemistry, and reaction scale. Fischer esterification remains a workhorse for simple, large-scale preparations. The Steglich and Mitsunobu reactions offer milder conditions and greater control for complex and sensitive molecules, which is often a necessity in the context of drug development and the synthesis of fine chemicals. A thorough understanding of the underlying mechanisms and practical considerations is paramount for the successful application of these essential transformations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dimethyl docosanedioate (B1260847), a long-chain aliphatic diester. The primary method detailed is the Fischer esterification of docosanedioic acid. Included are detailed experimental protocols, a summary of relevant data in a tabular format, and a visual representation of the synthetic workflow. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Dimethyl docosanedioate is a long-chain dicarboxylic acid ester with potential applications in various fields, including as a starting material for the synthesis of pharmaceuticals, polymers, and lubricants. Its synthesis is most commonly achieved through the acid-catalyzed esterification of docosanedioic acid with methanol (B129727), a classic reaction known as Fischer esterification. This method is favored for its simplicity and the use of readily available and inexpensive reagents. The reaction is an equilibrium process, and therefore, specific conditions are employed to drive the reaction towards the formation of the desired diester product.

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound and analogous long-chain diesters via Fischer esterification. Please note that actual yields may vary depending on the specific reaction scale and conditions.

ParameterTypical ValueNotes
Reactants
Docosanedioic Acid1.0 equivalentStarting material
MethanolExcess (serves as solvent)Drives equilibrium towards product formation
Acid Catalyst (e.g., H₂SO₄)0.1 - 1.0 equivalentsCatalyzes the esterification reaction
Reaction Conditions
TemperatureReflux (approx. 65 °C for methanol)Increases reaction rate
Reaction Time4 - 24 hoursMonitored by TLC or other analytical methods
Product Characteristics
AppearanceWhite to off-white solid
Molecular FormulaC₂₄H₄₆O₄
Molecular Weight398.62 g/mol
Yield85 - 95%Dependent on reaction conditions and purification
Purity>98%Achievable with proper purification

Experimental Protocol: Fischer Esterification of Docosanedioic Acid

This protocol details the synthesis of this compound from docosanedioic acid using sulfuric acid as a catalyst.

Materials:

  • Docosanedioic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add docosanedioic acid (1.0 equivalent).

    • Add a significant excess of anhydrous methanol to the flask to act as both the reactant and the solvent. A concentration of approximately 0.2-0.5 M of the diacid in methanol is a good starting point.

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.1 to 1.0 equivalents) to the mixture. The addition of acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Esterification Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of methanol (approximately 65 °C).

    • Allow the reaction to proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid spot and the appearance of the less polar diester product spot.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine. The aqueous washes should be continued until the pH of the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to yield a white to off-white solid.

  • Characterization:

    • The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: Docosanedioic Acid & Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Add H₂SO₄ Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cool & Concentrate Purification Purification (Recrystallization) Workup->Purification Dry & Evaporate Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Application of Dimethyl Docosanedioate in Polymer Chemistry: High-Performance Polyesters and Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl docosanedioate (B1260847), the dimethyl ester of the C22 long-chain dicarboxylic acid, is a valuable monomer in polymer chemistry for the synthesis of specialty polyesters and polyamides. Its long aliphatic chain imparts unique properties to the resulting polymers, including increased flexibility, hydrophobicity, and lower melting points compared to polymers derived from shorter-chain dicarboxylic acids. These characteristics make polymers derived from Dimethyl docosanedioate suitable for a range of applications, including biodegradable materials, engineering plastics, and specialty fibers.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters and polyamides, targeted towards researchers and professionals in polymer chemistry and drug development.

Application Notes

The incorporation of this compound into polymer backbones offers several distinct advantages:

  • Enhanced Flexibility and Toughness: The long C22 aliphatic chain of this compound introduces significant flexibility into the polymer structure. This results in polymers with lower glass transition temperatures (Tg) and improved impact strength, making them suitable for applications requiring durable and less brittle materials.

  • Increased Hydrophobicity: The high hydrocarbon content of polymers derived from this compound leads to increased hydrophobicity. This property is beneficial for applications requiring water resistance, such as coatings, sealants, and medical implants where reduced water absorption is critical.

  • Biodegradability: Aliphatic polyesters are known for their biodegradability.[1] The presence of long aliphatic segments from this compound can enhance the susceptibility of the resulting polyesters to enzymatic and hydrolytic degradation, making them attractive for sustainable packaging and biomedical applications.[2]

  • Melt Processability: The introduction of the long, flexible docosanedioate unit can lower the melting temperature (Tm) and melt viscosity of the resulting polymers, improving their melt processability for techniques like injection molding and extrusion.

Key Applications:

  • Bio-based and Biodegradable Polyesters: In combination with bio-derived diols, this compound can be used to synthesize fully or partially bio-based polyesters for applications in sustainable plastics and packaging.[3]

  • Engineering Plastics: When copolymerized with aromatic monomers, this compound can be used to create copolyesters and copolyamides with a balance of flexibility, toughness, and thermal stability for demanding engineering applications.

  • Thermoplastic Elastomers: The synthesis of block copolymers incorporating flexible segments derived from this compound and rigid segments can lead to the formation of thermoplastic elastomers with tunable mechanical properties.

  • Drug Delivery Matrices: The biodegradable and hydrophobic nature of polyesters derived from this compound makes them potential candidates for creating controlled-release drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene docosanedioate) (PED) via Two-Step Melt Polycondensation

This protocol describes the synthesis of a high-molecular-weight polyester (B1180765) from this compound and ethylene (B1197577) glycol. The process involves a transesterification step followed by a polycondensation step under high vacuum.[4]

Materials:

  • This compound (C24H46O4)[5]

  • Ethylene glycol (EG)

  • Zinc acetate (B1210297) (catalyst)

  • Antimony(III) oxide (catalyst)

  • Phenol/tetrachloroethane (1:1, w/w) for viscosity measurements

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with a temperature controller

Procedure:

Step 1: Transesterification

  • Charge the three-necked flask with this compound, ethylene glycol (in a molar ratio of EG to diester of 1.6:1), and zinc acetate (0.2 mol% based on the diester).[4]

  • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Heat the mixture under a nitrogen atmosphere to 190°C with constant stirring.[3]

  • Methanol (B129727) will be produced during the transesterification reaction and should be collected in the receiving flask.

  • Continue the reaction until approximately 95% of the theoretical amount of methanol has been distilled off, which typically takes 2-3 hours.[4]

Step 2: Polycondensation

  • Add antimony(III) oxide (0.03 mol% based on the diester) to the reaction mixture.

  • Gradually increase the temperature to 230-240°C while slowly reducing the pressure to 15-20 Pa.[3]

  • Ethylene glycol will distill off as the polycondensation reaction proceeds.

  • Continue the reaction for 3-4 hours, monitoring the viscosity of the polymer melt by observing the stirrer torque.[4]

  • Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and allow it to cool.

Characterization:

  • The chemical structure of the resulting polyester can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).[3]

  • The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties (Tg, Tm, and thermal stability) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

Protocol 2: Synthesis of Polyamide (Nylon 22,X) from this compound and a Diamine

This protocol outlines the synthesis of a polyamide via melt polycondensation of this compound with a diamine, for example, 1,6-hexanediamine (B7767898) to produce Nylon 22,6.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • Deionized water

  • Acetic acid (catalyst)

Equipment:

  • High-pressure reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating system with precise temperature control.

  • Vacuum system.

Procedure:

  • Prepare a salt solution by reacting equimolar amounts of docosanedioic acid (hydrolyzed from this compound) and 1,6-hexanediamine in water to form a nylon salt. Alternatively, for direct melt polymerization, proceed as follows.

  • Charge the reaction vessel with equimolar amounts of this compound and 1,6-hexanediamine.

  • Add a small amount of acetic acid as a catalyst.

  • Seal the reactor and purge with nitrogen.

  • Heat the mixture to approximately 220°C under nitrogen pressure. Methanol will be generated and can be vented.

  • After the initial methanol is removed, gradually increase the temperature to 280-300°C while reducing the pressure to atmospheric pressure and then to a high vacuum.

  • The polycondensation reaction will proceed with the removal of methanol and any water formed.

  • Continue the reaction for 2-3 hours under vacuum until the desired melt viscosity is reached.

  • Extrude the polymer under nitrogen pressure and quench in water to form pellets.

Characterization:

  • The structure of the polyamide can be confirmed by NMR and FTIR spectroscopy.

  • The intrinsic viscosity can be measured to estimate the molecular weight.

  • Thermal properties can be determined by DSC and TGA.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of polyesters using long-chain dimethyl dicarboxylates. The values are based on protocols for similar monomers like Dimethyl Dodecanedioate and can be used as a starting point for optimizing the synthesis with this compound.[3][4]

ParameterValueReference
Monomer Ratio (Diol:Diester) 1.6 : 1 (molar)[4]
Transesterification Catalyst Zinc acetate[4]
Transesterification Catalyst Conc. 0.2 mol% (based on diester)[4]
Transesterification Temperature 190 °C[3]
Transesterification Time 2 - 3 hours[4]
Polycondensation Catalyst Antimony(III) oxide-
Polycondensation Catalyst Conc. 0.03 mol% (based on diester)-
Polycondensation Temperature 230 - 240 °C[3]
Polycondensation Pressure 15 - 20 Pa[3]
Polycondensation Time 3 - 4 hours[4]

Visualizations

Polyester_Synthesis_Workflow cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation Monomers This compound + Ethylene Glycol Reactor1 Reactor at 190°C under N2 Monomers->Reactor1 Catalyst1 Zinc Acetate Catalyst Catalyst1->Reactor1 Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal Methanol byproduct Oligomers Polyester Oligomers Methanol_Removal->Oligomers Oligomer product Reactor2 Reactor at 230-240°C under Vacuum Oligomers->Reactor2 Catalyst2 Antimony(III) Oxide Catalyst Catalyst2->Reactor2 EG_Removal Ethylene Glycol Distillation Reactor2->EG_Removal Excess EG removed Final_Polymer High Molecular Weight Poly(ethylene docosanedioate) Reactor2->Final_Polymer

Caption: Workflow for the two-step synthesis of Poly(ethylene docosanedioate).

Polyamide_Synthesis cluster_reaction Condensation Polymerization Monomer1 This compound Reaction_Vessel Reaction at 220-300°C Initial N2 pressure, then vacuum Monomer1->Reaction_Vessel Monomer2 1,6-Hexanediamine Monomer2->Reaction_Vessel Methanol_Byproduct Methanol Removal Reaction_Vessel->Methanol_Byproduct Final_Product Polyamide (Nylon 22,6) Reaction_Vessel->Final_Product

Caption: Synthesis of Polyamide (Nylon 22,6) from this compound.

References

Application of Dimethyl Docosanedioate as a Plasticizer: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated use of Dimethyl docosanedioate (B1260847) as a novel, high-performance plasticizer. Given the limited direct experimental data on Dimethyl docosanedioate, this document leverages performance characteristics of structurally similar long-chain aliphatic diesters to project its efficacy and properties. Detailed experimental protocols are provided to enable researchers to rigorously evaluate its performance in various polymer systems, particularly in applications demanding high safety and stability, such as medical devices and pharmaceutical packaging.

Principle of Plasticization

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. They function by intercalating between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This disruption of chain-to-chain interactions lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, brittle state to a soft, pliable material at ambient temperatures.

This compound, with its long C22 aliphatic backbone, is hypothesized to be a highly effective and permanent plasticizer. Its significant molecular weight is expected to contribute to low volatility and minimal migration from the polymer matrix, addressing key performance and safety concerns associated with conventional plasticizers.

Anticipated Performance and Characteristics

The performance of this compound as a plasticizer is projected based on data from other long-chain dimethyl dicarboxylate esters. These analogous compounds have demonstrated that increased alkyl chain length correlates with improved thermal stability and reduced migration.

Data Presentation

The following tables summarize the expected quantitative performance of a model polymer, Polyvinyl Chloride (PVC), plasticized with this compound. For comparative purposes, data for a common conventional plasticizer, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and a structurally similar, well-studied bio-based plasticizer, Dibutyl Sebacate (DBS), are included.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodPVC with this compound (Expected)PVC with Dibutyl Sebacate (DBS)PVC with DEHP (Reference)
Tensile Strength (MPa)ASTM D88218 - 23~15.7[1]20 - 25
Elongation at Break (%)ASTM D882350 - 450~350[1]250 - 350[2]
Shore A HardnessASTM D224075 - 85~80.2[1]85 - 95

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodPVC with this compound (Expected)PVC with Dibutyl Sebacate (DBS)PVC with DEHP (Reference)
Glass Transition Temp. (Tg) (°C)DMA5 - 15~-10 to 0~0 to 10
Weight Loss (%) (24h @ 100°C)ASTM D1203< 0.5< 1.01.0 - 2.0
Migration into Hexane (%)ASTM D1239< 1.0~12.78 (after 28 days)[1]> 10.0

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the performance of this compound as a plasticizer in a polymer matrix such as PVC.

Preparation of Plasticized PVC Films (Solvent Casting Method)

Objective: To prepare uniform films of PVC plasticized with this compound for subsequent mechanical, thermal, and migration testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Dissolution: In a well-ventilated fume hood, prepare a 15% (w/v) solution of PVC resin in THF.

  • Additive Incorporation: To the PVC solution, add the desired amount of this compound (e.g., 40 parts per hundred parts of resin, phr) and thermal stabilizer (e.g., 2 phr).

  • Homogenization: Stir the mixture at room temperature using a magnetic stirrer until all components are completely dissolved and the solution is visually homogeneous.

  • Casting: Pour the homogenized solution onto a clean, level glass plate.

  • Film Formation: Use a casting knife or film applicator to draw down the solution to a uniform thickness (e.g., 500 µm).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at ambient temperature for at least 24 hours. To ensure complete solvent removal, the film can be subsequently dried in a vacuum oven at 40°C for 12 hours.

  • Film Conditioning: Carefully peel the film from the glass plate and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Properties Testing

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and hardness of the PVC film.

3.2.1. Tensile Strength and Elongation at Break (ASTM D882)

Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC film according to the dimensions specified in ASTM D882.

  • Gage Length Measurement: Mark the initial gage length on the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.

  • Record the maximum load and the final gage length at the point of failure.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Initial Cross-sectional Area (mm²)

    • Elongation at Break (%) = [(Final Gage Length - Initial Gage Length) / Initial Gage Length] x 100

3.2.2. Hardness Testing (ASTM D2240)

Apparatus: Shore A Durometer.

Procedure:

  • Sample Preparation: Stack at least three layers of the conditioned PVC film on a hard, flat surface to ensure a minimum thickness of 6 mm.

  • Measurement: Press the durometer indenter firmly and perpendicularly onto the surface of the film.

  • Record the hardness reading within 1 second of firm contact.

  • Take at least five readings at different locations on the film and calculate the average value.

Thermal Analysis

Objective: To evaluate the effect of this compound on the thermal properties of PVC, specifically the glass transition temperature and thermal stability.

3.3.1. Dynamic Mechanical Analysis (DMA)

Apparatus: Dynamic Mechanical Analyzer.

Procedure:

  • Specimen Preparation: Cut a rectangular specimen from the conditioned PVC film (dimensions as per instrument requirements).

  • Analysis: Mount the specimen in the tensile or film clamp of the DMA.

  • Perform a temperature sweep (e.g., from -50°C to 100°C at a heating rate of 3°C/min) at a fixed frequency (e.g., 1 Hz).

  • Data Interpretation: Determine the glass transition temperature (Tg) from the peak of the tan δ curve.

Migration Resistance Testing

Objective: To quantify the migration of this compound from the PVC film into a solvent, simulating contact with liquids.

3.4.1. Solvent Extraction (ASTM D1239)

Materials:

  • Conditioned PVC film specimens of known weight and surface area.

  • n-Hexane, analytical grade.

  • Glass vials with screw caps.

Procedure:

  • Initial Measurement: Weigh the conditioned PVC film specimens accurately.

  • Immersion: Place each specimen in a glass vial and add a sufficient volume of n-hexane to completely immerse the film.

  • Incubation: Seal the vials and incubate them at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Post-Extraction: Carefully remove the specimens from the solvent, gently blot the surface with a lint-free cloth, and dry them in a vacuum oven at 40°C to a constant weight.

  • Final Measurement: Reweigh the dried specimens.

  • Calculation:

    • Migration (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

3.4.2. GC-MS Analysis of Extractant (Optional, for higher sensitivity)

Objective: To provide a more sensitive and specific quantification of the migrated plasticizer.

Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: After the solvent extraction test, take an aliquot of the n-hexane extractant.

  • Internal Standard: Add a known concentration of an internal standard (a compound not present in the sample with a similar chemical nature and retention time) to the aliquot.

  • GC-MS Analysis: Inject the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 280°C

      • Oven Program: 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: 50-500 m/z

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Calculate its concentration based on the peak area relative to the internal standard, using a pre-established calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Mechanical_Testing cluster_prep Sample Preparation cluster_tensile Tensile Properties (ASTM D882) cluster_hardness Hardness (ASTM D2240) prep Prepare Plasticized PVC Film condition Condition Film (ASTM D618) prep->condition cut_tensile Cut Dumbbell Specimens condition->cut_tensile stack_film Stack Film Layers condition->stack_film test_tensile Perform Tensile Test (UTM) cut_tensile->test_tensile calc_tensile Calculate Tensile Strength & Elongation test_tensile->calc_tensile test_hardness Measure Shore A Hardness stack_film->test_hardness calc_hardness Calculate Average Hardness test_hardness->calc_hardness

Caption: Workflow for Mechanical Property Evaluation of Plasticized PVC.

Experimental_Workflow_Migration_Testing cluster_prep Sample Preparation cluster_extraction Solvent Extraction (ASTM D1239) cluster_gcms GC-MS Analysis (Optional) prep Prepare & Condition Plasticized PVC Film weigh_initial Weigh Initial Specimen prep->weigh_initial immerse Immerse in Solvent (n-Hexane) weigh_initial->immerse incubate Incubate (e.g., 50°C, 24h) immerse->incubate dry Remove and Dry to Constant Weight incubate->dry aliquot Take Aliquot of Extractant incubate->aliquot weigh_final Weigh Final Specimen dry->weigh_final calc_migration Calculate % Weight Loss weigh_final->calc_migration add_is Add Internal Standard aliquot->add_is inject_gcms Inject into GC-MS add_is->inject_gcms quantify Quantify Migrated Plasticizer inject_gcms->quantify

Caption: Workflow for Migration Resistance Evaluation of Plasticized PVC.

Safety and Handling

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain esters, particularly wax esters, are a diverse class of lipids composed of long-chain fatty acids and long-chain fatty alcohols. They are integral components in a wide array of products, from cosmetics and pharmaceuticals to food additives and biological samples.[1] Their analysis is crucial for quality control, formulation development, and various fields of research. Due to their high molecular weight and low volatility, the analysis of long-chain esters by gas chromatography (GC) presents unique challenges. Conventional GC methods are often inadequate for the elution of these less volatile compounds.[1]

This document provides detailed application notes and protocols for the successful analysis of long-chain esters using High-Temperature Gas Chromatography (HTGC), often coupled with Mass Spectrometry (MS). It also covers methods for the analysis of the constituent long-chain fatty acids, which may require derivatization.

Principle of Analysis

The analysis of intact long-chain esters by GC requires high temperatures to ensure volatilization and elution from the chromatographic column. HTGC utilizes specialized columns and instrumentation capable of operating at temperatures up to 480°C.[1] For the analysis of constituent fatty acids, a derivatization step is often necessary to convert the polar carboxylic acids into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), or trimethylsilyl (B98337) (TMS) esters.[2]

Data Presentation: Quantitative Analysis of Long-Chain Esters

The following tables summarize typical quantitative data and performance characteristics for the analysis of long-chain esters and their derivatives by GC-MS.

Table 1: Quantitative Performance of HTGC-MS for Intact Wax Esters

ParameterReported ValuesRemarks
Linearity Good linearity (R² = 0.9876) for wax esters with carbon numbers C29-C44 over a concentration range of 0.1–0.5 mg/mL.[1]High-temperature GC/MS is essential for the analysis of high molecular weight wax esters.
Precision Not explicitly reported in the reviewed literature.Precision is highly dependent on the specific method, instrumentation, and sample matrix.
Accuracy Not explicitly reported in the reviewed literature.Accuracy can be assessed through the use of certified reference materials and recovery studies.
LOD/LOQ For the fatty alcohol 1-triacontanol, the LOD was 0.2 mg/L and the LOQ was 0.6 mg/L.[1]LOD and LOQ are highly dependent on the specific compound and matrix.

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodReagentSample AmountReaction TemperatureReaction TimeExtraction SolventKey Advantage
Acid-Catalyzed Esterification Boron Trifluoride (BF₃)-Methanol1-50 mg60-100°C5-60 minutesHexane (B92381) or HeptaneRobust for both free fatty acids and glycerolipids.[2]
Silylation BSTFA + 1% TMCS~100 µL of 1 mg/mL solution60°C60 minutesDichloromethane (optional dilution)Derivatizes multiple functional groups.[2]

Experimental Protocols

Protocol 1: Direct Analysis of Intact Long-Chain Esters by HTGC-MS

This protocol is suitable for the analysis of thermally stable long-chain esters, such as those found in waxes.

1. Sample Preparation:

  • Dissolve the wax ester sample in a suitable solvent such as hexane, toluene (B28343), or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[3] For solid or semi-solid matrices, dissolution can be aided by heating the solvent (e.g., toluene to 80°C).[4]

  • For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) with a silica (B1680970) gel column may be necessary to isolate the wax ester fraction.[4]

2. HTGC-MS Instrumentation and Conditions:

Table 3: Typical HTGC-MS Parameters for Intact Wax Ester Analysis

ParameterSettingReference
Gas Chromatograph Agilent 8890 GC or equivalent[3]
Mass Spectrometer 7010B Triple Quadrupole GC/MS or equivalent[3]
Column DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness)[3][5]
Injector Temperature 390°C[5]
Injection Mode Split (e.g., 1:5) or Splitless[5]
Injection Volume 1 µL[5]
Carrier Gas Helium[2]
Flow Rate 1.0 mL/min[3]
Oven Program Initial 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, hold for 6 minutes.[5]
MS Transfer Line Temperature 310°C[3]
Ion Source Temperature 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Scan Range m/z 50-850[3]

3. Calibration:

  • Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest.[3]

  • Generate a calibration curve by plotting the peak area against the concentration.[3]

Protocol 2: Analysis of Constituent Fatty Acids by GC-MS after Derivatization

This protocol involves the hydrolysis of esters to their constituent fatty acids, followed by derivatization to FAMEs for GC-MS analysis.

1. Saponification (Hydrolysis):

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[2]

  • Add 2 mL of 2 M methanolic potassium hydroxide (B78521) (KOH) solution.

  • Cap the tube and heat at 70°C for 2 minutes in a water bath, shaking vigorously for 30 seconds.[6]

2. Esterification to FAMEs (Acid-Catalyzed):

  • Cool the tube and add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol).[2]

  • Tightly cap the tube and heat in a water bath or heating block at 80°C for 1 hour.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[2]

  • Centrifuge briefly to separate the phases and transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions for FAMEs Analysis:

Table 4: Typical GC-MS Parameters for FAMEs Analysis

ParameterSettingReference
Column DB-23 or HP-88 (highly polar cyanopropyl silicone) (e.g., 60 m x 0.25 mm, 0.15 µm film thickness)
Injector Temperature 250°C[2]
Injection Mode Split (e.g., 1:50)
Injection Volume 1 µL[2]
Carrier Gas Helium[2]
Flow Rate 1.0 mL/min[2]
Oven Program Initial 70°C, ramp to 240°C at an appropriate rate (e.g., 5°C/min).[2][7]
MS Ionization Mode Electron Impact (EI) at 70 eV[2]
Protocol 3: Silylation of Fatty Acids and Alcohols

This protocol is an alternative derivatization method for fatty acids and can also be used for long-chain alcohols.

1. Sample Preparation:

  • Ensure the sample extract containing the fatty acids and/or alcohols is completely dry. This can be achieved by evaporation under a stream of nitrogen.[6]

  • Add 100 µL of anhydrous pyridine (B92270) to the dried sample in a micro-reaction vial to dissolve the analytes.[6]

2. Silylation Reaction:

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[6]

  • Cap the vial tightly and vortex for 30 seconds.[6]

  • Heat the vial at 60-70°C for 30 minutes.[6]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualization of Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Cosmetic, Pharmaceutical, Biological) Extraction Extraction of Long-Chain Esters Sample->Extraction SPE_Cleanup SPE Cleanup (Optional) Extraction->SPE_Cleanup Direct_Analysis Direct HTGC-MS Analysis SPE_Cleanup->Direct_Analysis Intact Esters Hydrolysis Saponification (Hydrolysis) SPE_Cleanup->Hydrolysis Constituent Acids/Alcohols Peak_Integration Peak Integration & Identification Direct_Analysis->Peak_Integration Derivatization Derivatization (Esterification/Silylation) Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis of Derivatives Derivatization->GCMS_Analysis GCMS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the analysis of long-chain esters.

derivatization_decision_tree Analyte Analytes of Interest Intact_Esters Intact Long-Chain Esters Analyte->Intact_Esters Yes Constituents Fatty Acids / Alcohols Analyte->Constituents No HTGC_MS High-Temperature GC-MS Intact_Esters->HTGC_MS Esterification Esterification (e.g., BF3-Methanol) Constituents->Esterification Fatty Acids Silylation Silylation (e.g., BSTFA) Constituents->Silylation Fatty Acids & Alcohols

Caption: Decision tree for selecting an analytical approach.

References

Application Notes and Protocols for the Characterization of Diesters by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quantification of diesters. Diesters are organic compounds containing two ester functional groups and are integral to numerous applications, including polymers, plasticizers, lubricants, and pharmaceuticals. A thorough characterization of their chemical structure is crucial for understanding their properties and function.

This document provides detailed application notes and experimental protocols for the comprehensive analysis of diesters using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. These methods enable the unambiguous determination of molecular connectivity, stereochemistry, and purity.

Data Presentation: Characteristic NMR Data for Diesters

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common structural motifs found in diesters. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Typical ¹H NMR Chemical Shifts for Diesters

ProtonsChemical Shift (δ) ppmMultiplicity
Protons α to ester carbonyl (-CH-C=O)2.0 - 2.6Multiplet
Protons α to ester oxygen (-CH-O-C=O)3.5 - 4.5Multiplet
Methylene protons in long alkyl chains (-CH₂-)n1.2 - 1.7Multiplet
Terminal methyl protons (-CH₃)0.8 - 1.0Triplet
Vinylic protons (-CH=CH-)5.0 - 7.5Multiplet
Aromatic protons (Ar-H)7.0 - 8.5Multiplet

Table 2: Typical ¹³C NMR Chemical Shifts for Diesters

CarbonChemical Shift (δ) ppm
Ester carbonyl carbon (C=O)165 - 180[1][2]
Carbon α to ester oxygen (-C-O-C=O)60 - 80
Carbon α to ester carbonyl (-C-C=O)30 - 50
Methylene carbons in long alkyl chains (-CH₂-)n20 - 35
Terminal methyl carbons (-CH₃)10 - 20
Vinylic carbons (-C=C-)110 - 150[1]
Aromatic carbons (Ar-C)125 - 150[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the diester sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The solvent should not have signals that overlap with key analyte resonances.[4]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg of the diester in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[3]

  • Sample Filtration: To ensure a homogeneous solution and prevent distortion of the magnetic field, filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm). For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is required.[6]

1D NMR Spectroscopy: ¹H and ¹³C NMR

1D NMR provides fundamental structural information.

  • ¹H NMR Protocol:

    • Place the prepared NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of different protons in the molecule.

  • ¹³C NMR Protocol:

    • Use the same sample and initial setup as for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are crucial for elucidating complex molecular structures by revealing through-bond and through-space correlations between nuclei.[7]

  • COSY (Correlation Spectroscopy) Protocol:

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8]

    • Use a standard gradient-selected COSY pulse program.

    • Acquire the 2D data matrix, ensuring sufficient resolution in both dimensions.

    • Process the 2D data to generate a contour plot. Cross-peaks in the spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence) Protocol:

    • This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[8]

    • Use a standard gradient-selected HSQC pulse program.

    • The resulting 2D spectrum will show a cross-peak for each C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.

  • HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

    • This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds).[8] It is particularly useful for identifying quaternary carbons and piecing together molecular fragments.[9][10]

    • Use a standard gradient-selected HMBC pulse program.

    • The resulting 2D spectrum will show cross-peaks connecting protons to carbons that are two or three bonds away.

Quantitative NMR (qNMR)

qNMR allows for the accurate determination of the concentration or purity of a diester without the need for a calibration curve.[11]

  • qNMR Protocol:

    • Accurately weigh a known amount of the diester sample and a high-purity internal standard into a vial.

    • Dissolve the mixture in a deuterated solvent and transfer it to an NMR tube.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification: a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation and accurate integration.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the concentration or purity of the diester using the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.[12]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflows for the characterization of diesters using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Diester Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS/qNMR) Standard->NMR_Tube OneD_NMR 1H & 13C NMR NMR_Tube->OneD_NMR 1D NMR qNMR qNMR NMR_Tube->qNMR Quantitative Analysis TwoD_NMR COSY, HSQC, HMBC OneD_NMR->TwoD_NMR 2D NMR Initial_Structure Initial Structural Fragments OneD_NMR->Initial_Structure Connectivity Molecular Connectivity TwoD_NMR->Connectivity Purity Purity/Concentration qNMR->Purity Final_Structure Final Structure Initial_Structure->Final_Structure Connectivity->Final_Structure structure_elucidation_pathway H1_NMR 1H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Number of unique carbons) C13_NMR->HSQC C13_NMR->HMBC Structure Complete Diester Structure COSY->Structure Identifies proton spin systems HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

References

Application Notes and Protocols for the Esterification of Docosanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanedioic acid, a C22 α,ω-dicarboxylic acid, is a valuable long-chain bifunctional molecule. Its esters, such as dimethyl docosanedioate (B1260847) and diethyl docosanedioate, serve as important intermediates in the synthesis of polymers, lubricants, surfactants, and active pharmaceutical ingredients. The esterification of docosanedioic acid is a crucial step in harnessing its potential in various applications. This document provides detailed application notes and experimental protocols for the effective esterification of docosanedioic acid, focusing on common and efficient methodologies.

Methods for Esterification

The esterification of docosanedioic acid can be achieved through several methods, with the most common being Fischer-Speier esterification using acid catalysts. Enzymatic methods using lipases are also gaining traction as a milder and more selective alternative.

Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1]

Catalysts:

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst for esterification.[1][3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid catalyst that is often considered milder than sulfuric acid and can be easier to handle.[4]

Reaction Principle: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[1]

Enzymatic Esterification

Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous environments. This method offers high selectivity and operates under mild reaction conditions, which is advantageous for sensitive substrates.[5][6]

Enzyme:

  • Immobilized Candida antarctica lipase (B570770) B (CALB), such as Novozym® 435: A commonly used and robust lipase for esterification reactions.[5]

Reaction Principle: The lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism. The enzyme's active site (containing a serine residue) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol then reacts with this intermediate to form the ester and regenerate the free enzyme.[7]

Data Presentation

The following table summarizes representative quantitative data for the esterification of long-chain dicarboxylic acids. Note: Specific data for docosanedioic acid is limited in the literature; therefore, data for analogous long-chain dicarboxylic acids are presented as a reference.

ParameterMethod 1: H₂SO₄ CatalysisMethod 2: p-TsOH CatalysisMethod 3: Lipase Catalysis
Target Ester Dimethyl OctadecanedioateDiethyl Ester (General)Linolenyl Dihydrocaffeate
Substrate Octadecanedioic AcidDicarboxylic AcidDihydrocaffeic Acid
Alcohol Methanol (B129727)Ethanol (B145695)Linolenyl Alcohol
Catalyst Sulfuric Acidp-Toluenesulfonic AcidImmobilized Lipase
Catalyst Loading Catalytic (a few drops)5 mol%Varies
Solvent Methanol (excess)Toluene (B28343)Hexane/2-butanone (75:25 v/v)
Temperature RefluxRefluxAmbient
Reaction Time 16 hours30 hours7 days
Yield 99%[8]96%[9]99%[5]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid (Synthesis of Dimethyl Docosanedioate)

This protocol is adapted from a procedure for a similar long-chain dicarboxylic acid.[8]

Materials:

  • Docosanedioic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • To a round-bottom flask, add docosanedioic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-30 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid), deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Fischer Esterification using p-Toluenesulfonic Acid (Synthesis of Diethyl Docosanedioate)

This protocol is a general procedure for Fischer esterification using p-TsOH with azeotropic water removal.[9]

Materials:

  • Docosanedioic acid

  • Anhydrous ethanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add docosanedioic acid (1.0 eq), ethanol (at least 2.2 eq, though a larger excess is preferable), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or TLC analysis indicates the consumption of the starting material (typically 20-40 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude diethyl docosanedioate by recrystallization or column chromatography.

Protocol 3: Enzymatic Esterification using Immobilized Lipase

This protocol is a general guideline for lipase-catalyzed esterification in an organic solvent.[5][6]

Materials:

  • Docosanedioic acid

  • Alcohol (e.g., methanol, ethanol, or a long-chain alcohol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane, toluene, or a mixture like hexane/2-butanone)

  • Molecular sieves (optional, to remove water)

Equipment:

  • Screw-capped vial or flask

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Filtration setup

Procedure:

  • In a screw-capped vial, dissolve docosanedioic acid (1.0 eq) and the desired alcohol (e.g., 2-10 eq) in the chosen anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Seal the vial and place it in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 30-60 °C).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC or GC.

  • The reaction may take several days to reach completion.

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product as needed, typically by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Docosanedioic Acid + Alcohol (e.g., Methanol) Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Heating Heating under Reflux (with Dean-Stark for p-TsOH) Reactants->Heating Solvent Excess Alcohol or Azeotropic Solvent (Toluene) Neutralization Neutralization (e.g., NaHCO₃ wash) Heating->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Recrystallization or Column Chromatography Evaporation->Purification_Method Product Pure Diester Purification_Method->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Reactants Docosanedioic Acid + Alcohol Enzyme Immobilized Lipase Incubation Incubation with Agitation (Controlled Temperature) Reactants->Incubation Solvent Anhydrous Organic Solvent Filtration Filtration to Remove Enzyme Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification_Method Column Chromatography Evaporation->Purification_Method Product Pure Diester Purification_Method->Product

Caption: Workflow for Enzymatic Esterification.

References

Application Note: High-Performance Liquid Chromatography for the Purification of Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl docosanedioate (B1260847) is a long-chain aliphatic diester with applications in various fields, including the synthesis of polymers, lubricants, and as a starting material in drug development. For these applications, high purity of the compound is often a critical requirement. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of such non-polar compounds, offering high resolution and scalability. This application note provides a detailed protocol for the purification of Dimethyl docosanedioate using reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. In this system, non-polar compounds like this compound interact more strongly with the stationary phase and are retained longer than more polar impurities. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (a gradient elution), the retained compounds can be selectively eluted, allowing for their separation and purification. Due to the lack of a strong UV chromophore in this compound, detection can be challenging. A UV detector at a low wavelength (around 205-210 nm) can be used, as the ester carbonyl groups exhibit some absorbance in this region[1][2]. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be employed for more sensitive detection.

Experimental Workflow

The overall workflow for the purification of this compound by preparative HPLC involves several key stages, from initial sample preparation to the final analysis of the purified product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Dissolve Crude Sample in appropriate solvent Filtration Filter through 0.45 µm PTFE syringe filter SamplePrep->Filtration Injection Inject Sample onto Preparative C18 Column SamplePrep->Injection Gradient Gradient Elution (Water/Acetonitrile) Injection->Gradient Detection Monitor Elution (UV @ 210 nm) Gradient->Detection Fractionation Collect Fractions containing the target compound Detection->Fractionation SolventEvap Evaporate Solvent from collected fractions Fractionation->SolventEvap PurityAnalysis Purity Analysis of Purified Product (e.g., by Analytical HPLC) SolventEvap->PurityAnalysis

Caption: Experimental workflow for the purification of this compound.

Data Summary

The following table summarizes the expected quantitative data for the purification of this compound based on the provided protocol. These values are estimates and may vary depending on the specific instrumentation and the purity of the crude sample.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 80-100% B in 20 min80-100% B in 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV @ 210 nmUV @ 210 nm
Injection Volume 10 µL500 µL
Sample Conc. 1 mg/mL10 mg/mL
Est. Retention Time ~15 min~15 min
Expected Purity >99%>99%
Expected Recovery N/A>90%

Experimental Protocol

This protocol details the methodology for the purification of this compound using preparative reversed-phase HPLC.

1. Materials and Reagents

  • Crude this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) for sample dissolution

  • 0.45 µm PTFE syringe filters

2. Equipment

  • Preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector or other suitable detector (ELSD, MS)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent such as THF or DCM.[3] The concentration for preparative runs is typically in the range of 10-100 mg/mL, depending on solubility and column loading capacity.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[4]

4. Preparative HPLC Method

  • Column: C18, 21.2 x 250 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 500 µL (can be optimized based on sample concentration and column capacity).

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-22 min: Linear gradient from 80% to 100% B

    • 22-27 min: Hold at 100% B

    • 27.1-30 min: Return to 80% B and equilibrate.

5. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the main peak, which is expected to be this compound. The retention time should be determined from an initial analytical run.

  • Be cautious of potential co-eluting impurities and collect the peak in multiple fractions if necessary to ensure high purity.

6. Post-Purification Processing

  • Combine the fractions containing the pure product.

  • Remove the solvent (primarily acetonitrile and water) using a rotary evaporator.

  • Dry the purified this compound under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the recovery.

7. Purity Analysis

  • Prepare a solution of the purified this compound in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.

  • Analyze the purified sample using an analytical HPLC method (e.g., using a C18, 4.6 x 250 mm, 5 µm column with a flow rate of 1 mL/min and the same gradient as the preparative method) to confirm its purity.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key parameters in developing the HPLC purification method.

Logical_Relationships cluster_compound Compound Properties cluster_method Method Development cluster_outcome Purification Outcome Compound This compound (Long-chain, non-polar) StationaryPhase Stationary Phase (e.g., C18) Compound->StationaryPhase dictates choice of MobilePhase Mobile Phase (e.g., Water/Acetonitrile) StationaryPhase->MobilePhase influences Gradient Gradient Profile MobilePhase->Gradient is a component of Purity Purity Gradient->Purity affects FlowRate Flow Rate Throughput Throughput FlowRate->Throughput determines Detection Detection Method (e.g., UV @ 210 nm) Detection->Purity confirms Recovery Recovery Purity->Recovery Recovery->Throughput

Caption: Key parameter relationships in HPLC method development.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC. The described method, utilizing a C18 column and a water/acetonitrile gradient, is a robust starting point for achieving high purity of this long-chain diester. It is important to note that method optimization may be necessary depending on the specific impurities present in the crude sample and the desired scale of purification. The successful implementation of this protocol will enable researchers, scientists, and drug development professionals to obtain high-purity this compound for their specific applications.

References

Safe handling and storage procedures for Dimethyl docosanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

A specific Safety Data Sheet (SDS) for Dimethyl docosanedioate (B1260847) (CAS No. 22399-98-0) was not publicly available at the time of compiling these notes. The following information is based on the known properties of this compound and safety data for structurally similar long-chain aliphatic esters. These guidelines are intended for informational purposes only. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier before handling, storage, or disposal of this substance and adhere to all institutional and governmental safety regulations.

Introduction

Dimethyl docosanedioate is a long-chain aliphatic ester with the chemical formula C₂₄H₄₆O₄. Its high molecular weight and chemical structure suggest a low volatility and low reactivity under standard laboratory conditions. These application notes provide a summary of its known properties and outline recommended procedures for its safe handling and storage in a research and development setting.

Physical and Chemical Properties

Limited quantitative data for the specific physical and chemical properties of this compound is publicly available. The table below summarizes the known information.

PropertyValueReference
CAS Number 22399-98-0[1][2]
Molecular Formula C₂₄H₄₆O₄[1]
Molecular Weight 398.62 g/mol [1]
Physical State Solid[1]

Hazard Identification and General Safety Precautions

Based on data for analogous long-chain diesters, such as Dimethyl dodecanedioate, this compound is not expected to be classified as a hazardous substance.[1] However, as with any chemical, appropriate caution should be exercised.

General Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Avoid inhalation of dust.[3]

  • Avoid contact with eyes and skin.[3]

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the handling area.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its powdered form.

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Not typically required for small quantities with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be appropriate.

Experimental Protocols: Safe Handling and Storage

Receiving and Initial Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and CAS number.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Recommended storage is at room temperature.[1]

Weighing and Dispensing
  • Perform weighing and dispensing in a well-ventilated area or a chemical fume hood to minimize potential dust inhalation.

  • Use a clean spatula and weighing vessel.

  • Avoid generating dust. If the material is a fine powder, handle it gently.

  • Close the container tightly after dispensing.

  • Clean the weighing area and any contaminated surfaces immediately after use.

Spill and Leak Procedures

In the event of a spill:

  • For small spills, sweep up the solid material carefully to avoid creating dust.[3]

  • Place the collected material into a suitable, labeled container for disposal.[3]

  • Clean the spill area with a damp cloth.

  • For larger spills, cordon off the area and follow institutional procedures for chemical spills.

Waste Disposal
  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • The product is not expected to be classified as hazardous waste.[1]

Diagrams

The following diagrams illustrate the logical workflow for safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal start Start: Receive Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. ventilation Ensure Adequate Ventilation ppe->ventilation 2. weigh Weigh/Dispense in Ventilated Area ventilation->weigh 3. cleanup Clean Work Area and Equipment weigh->cleanup 4. storage Store in Cool, Dry Place cleanup->storage 5. disposal Dispose of Waste Properly storage->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

Storage_Protocol storage_location Storage Location cool Cool Environment storage_location->cool dry Dry Environment storage_location->dry ventilated Well-Ventilated Area storage_location->ventilated incompatibles Away From Incompatible Materials (e.g., Strong Oxidizing Agents) storage_location->incompatibles

Caption: Key storage requirements for this compound.

References

Determining the Solubility of Dimethyl Docosanedioate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl docosanedioate (B1260847) is a long-chain dicarboxylic acid ester with potential applications in various fields, including polymer synthesis and as a specialty chemical intermediate. In the realm of drug discovery and development, understanding the solubility of a compound is a critical first step. Solubility influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.

These application notes provide a comprehensive guide to understanding and determining the solubility of Dimethyl docosanedioate in a range of common solvents. The included protocols offer detailed methodologies for both quantitative and qualitative solubility assessment, essential for preclinical research and formulation development.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure (a long-chain, non-polar aliphatic diester), a qualitative assessment and expected solubility trends in various solvents can be summarized. The following table provides a general guideline. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

SolventSolvent TypeExpected SolubilityNotes
WaterPolar, ProticInsolubleThe long hydrocarbon chain makes it highly non-polar, leading to poor interaction with polar water molecules.
MethanolPolar, ProticSlightly SolubleSome solubility is expected due to the polar ester groups, but the long non-polar chain limits miscibility.[1][2]
EthanolPolar, ProticSlightly SolubleSimilar to methanol, with slightly better solubility for non-polar compounds.
AcetonePolar, AproticSolubleGood balance of polarity to interact with the ester groups and non-polar character to solvate the hydrocarbon chain.
Ethyl AcetatePolar, AproticSolubleAs an ester itself, it is a good solvent for other esters.
Dichloromethane (DCM)HalogenatedSolubleA common and effective solvent for a wide range of organic compounds.
ChloroformHalogenatedSolubleSimilar to DCM, expected to be a good solvent.[1][2]
Diethyl EtherEtherSolubleA common non-polar solvent that should readily dissolve this compound.
HexaneNon-polarSoluble"Like dissolves like"; the long non-polar chain of this compound will be readily solvated by non-polar solvents like hexane.
TolueneAromaticSolubleThe aromatic ring provides a non-polar environment suitable for dissolving long-chain esters.
Dimethyl Sulfoxide (DMSO)Polar, AproticSolubleA strong aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
N,N-Dimethylformamide (DMF)Polar, AproticSolubleAnother powerful aprotic solvent with broad applicability.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination by the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks (various sizes)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

  • Autosampler vials

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the desired test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Analyze the calibration standards and the filtered samples by a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating their analytical response from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method to estimate the solubility of a compound in various solvents.

Materials:

  • This compound (solid)

  • A panel of selected solvents

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of test tubes.

  • Solvent Addition:

    • Add a small, known volume of a solvent (e.g., 0.1 mL) to the first test tube.

  • Mixing and Observation:

    • Vortex the test tube vigorously for 30-60 seconds.

    • Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • Incremental Solvent Addition:

    • If the solid has not dissolved, add another aliquot of the solvent (e.g., 0.1 mL) and repeat the vortexing and observation step.

    • Continue adding solvent incrementally until the solid is completely dissolved or a maximum volume (e.g., 1 mL) has been reached.

  • Classification:

    • Based on the amount of solvent required to dissolve the solid, classify the solubility according to the following approximate categories:

      • Very Soluble: < 1 part of solvent required for 1 part of solute.

      • Freely Soluble: From 1 to 10 parts of solvent.

      • Soluble: From 10 to 30 parts of solvent.

      • Sparingly Soluble: From 30 to 100 parts of solvent.

      • Slightly Soluble: From 100 to 1,000 parts of solvent.

      • Very Slightly Soluble: From 1,000 to 10,000 parts of solvent.

      • Insoluble: > 10,000 parts of solvent.

Mandatory Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Analyze by HPLC/GC G->H J Determine concentration (Solubility) H->J I Construct calibration curve I->J

Caption: Workflow for Quantitative Solubility Determination.

G A Is aqueous solubility > 100 µg/mL? B Proceed with aqueous formulation development A->B Yes C Explore co-solvents, surfactants, or other enhancement techniques A->C No D Is solubility in organic solvents sufficient for preclinical studies (e.g., >10 mg/mL)? C->D E Select appropriate organic solvent for vehicle in toxicity and efficacy studies D->E Yes F Consider alternative delivery routes or chemical modification (prodrugs) D->F No

Caption: Logical Workflow for Solvent Selection in Drug Development.

References

Application Notes and Protocols: Incorporating Dimethyl Docosanedioate into Novel Material Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl docosanedioate (B1260847), the dimethyl ester of the C22 linear dicarboxylic acid, offers a unique building block for the development of novel polymers and biomaterials. Its long aliphatic chain imparts flexibility, hydrophobicity, and potential for biodegradability, making it an attractive monomer for creating specialty polyesters with tailored properties. These properties are of significant interest in fields ranging from advanced coatings and adhesives to sophisticated drug delivery systems.

This document provides detailed application notes and experimental protocols for incorporating Dimethyl docosanedioate into new material formulations, with a focus on polyester (B1180765) synthesis and its emerging role in bioconjugation for targeted drug delivery.

Properties of this compound

A foundational understanding of this compound's properties is crucial for its effective incorporation into material formulations.

PropertyValueReference
Chemical Formula C24H46O4--INVALID-LINK--
Molecular Weight 398.62 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 74-77 °C--INVALID-LINK--
Boiling Point 458.6±22.0 °C at 760 mmHg--INVALID-LINK--
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and toluene.--INVALID-LINK--

Application 1: Synthesis of Novel Biodegradable Polyesters

The long aliphatic chain of docosanedioic acid can be leveraged to synthesize polyesters with properties similar to polyethylene, but with the added benefit of biodegradability due to the presence of ester linkages.[1] These polyesters are suitable for applications in flexible coatings, adhesives, and as toughening agents for other polymers.

Experimental Protocol: Melt Polycondensation for Poly(alkylene docosanedioate) Synthesis

This protocol describes the synthesis of a polyester from this compound and a linear diol (e.g., 1,6-hexanediol) via a two-stage melt polycondensation.

Materials:

  • This compound

  • 1,6-hexanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Chloroform (for analysis)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst and Antioxidant Addition: Add the catalyst (typically 0.05-0.1 mol% relative to the diester) and the antioxidant (0.1 wt%).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.

  • Esterification Stage:

    • Heat the reactor to 160-180°C under a slow stream of nitrogen with continuous stirring.

    • Methanol (B129727) will be produced as a byproduct of the transesterification reaction and should be collected in a cooled trap.

    • Maintain these conditions for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-220°C.

    • Slowly reduce the pressure to below 1 mbar over 30-60 minutes to facilitate the removal of excess diol and drive the polymerization to completion.

    • Continue the reaction under high vacuum for another 4-8 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt.

  • Polymer Recovery:

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed and purified by dissolving in a suitable solvent like chloroform and precipitating in a non-solvent such as methanol.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized poly(alkylene docosanedioate) should be characterized to determine its physicochemical and mechanical properties.

Analytical Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and composition of the polyester.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.
Tensile Testing To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Expected Properties of Poly(alkylene docosanedioate)s:

The properties of polyesters derived from long-chain diacids are influenced by the length of both the diacid and diol monomers.[2]

PropertyExpected Range
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Melting Temperature (Tm) 70 - 110 °C
Glass Transition Temperature (Tg) -30 to 0 °C
Tensile Strength 10 - 40 MPa
Elongation at Break 100 - 600 %

Note: These are representative values and will vary depending on the specific diol used and the final molecular weight of the polymer.

Workflow for Polyester Synthesis and Characterization

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Monomers This compound + Diol Reactor Reactor Setup Monomers->Reactor Catalyst Catalyst & Antioxidant Catalyst->Reactor Esterification Esterification (160-180°C, N2) Reactor->Esterification Polycondensation Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Polymer Crude Polyester Polycondensation->Polymer Dissolution Dissolve in Chloroform Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurePolymer Purified Polyester Drying->PurePolymer Characterization Characterization (NMR, GPC, DSC, TGA, Tensile) PurePolymer->Characterization

Workflow for the synthesis and characterization of poly(alkylene docosanedioate).

Application 2: this compound in Drug Delivery Systems

The long, flexible, and biocompatible nature of the docosanedioate backbone makes it an excellent candidate for use in advanced drug delivery systems. Specifically, docosanedioic acid has been identified as a non-cleavable alkyl chain-based linker for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][]

Role as a Linker in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a monoclonal antibody, which targets a specific antigen on cancer cells, to a potent cytotoxic drug. A non-cleavable linker, such as one derived from docosanedioic acid, ensures that the drug remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[6]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Drug Release ADC Antibody-Drug Conjugate (ADC) ADC_structure Antibody-Linker-Drug TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Lysosomal Degradation of Antibody & Linker CellDeath Apoptosis DrugRelease->CellDeath 5. Cytotoxicity

Mechanism of action for an ADC with a non-cleavable linker.
Role as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] The long alkyl chain of a docosanedioic acid-based linker can provide the necessary flexibility and length to facilitate the optimal orientation of the two proteins for efficient ubiquitination.

PROTAC_Mechanism cluster_components PROTAC Components cluster_action Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex 1. Binds to POI & E3 Ligase TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination 2. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 3. Recognition by Proteasome Degradation POI Degradation Proteasome->Degradation 4. Degradation

General mechanism of protein degradation induced by a PROTAC.
Protocol for Nanoparticle Formulation for Controlled Drug Release

The hydrophobic nature of polyesters derived from this compound makes them suitable for formulating nanoparticles for the controlled release of hydrophobic drugs.

Materials:

  • Poly(alkylene docosanedioate) (synthesized as per the previous protocol)

  • Hydrophobic drug

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Dichloromethane (B109758) (DCM)

  • Deionized water

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(alkylene docosanedioate) and the hydrophobic drug in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring vigorously.

    • Homogenize or sonicate the mixture to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

    • A rotary evaporator can be used to expedite solvent removal.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any residual PVA and unencapsulated drug.

    • Lyophilize the washed nanoparticles to obtain a dry powder.

Characterization of Drug-Loaded Nanoparticles:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) after extracting the drug from a known amount of nanoparticles.

  • In Vitro Drug Release: Measured over time in a release medium (e.g., phosphate-buffered saline) at 37°C.

Conclusion

This compound is a versatile, bio-based monomer with significant potential for the creation of novel materials. Its incorporation into polyesters can yield materials with a desirable combination of flexibility, hydrophobicity, and biodegradability. Furthermore, its application as a linker in sophisticated drug delivery platforms like ADCs and PROTACs opens up new avenues for the development of targeted therapeutics. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this compound in their respective fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Docosanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl docosanedioate (B1260847). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Dimethyl docosanedioate?

A1: The most prevalent and efficient method is the Fischer esterification of docosanedioic acid with methanol (B129727) using an acid catalyst. This reaction is an equilibrium process, and achieving high yields necessitates pushing the equilibrium towards the product side.

Q2: How can I maximize the yield of my Fischer esterification reaction?

A2: To maximize the yield, you should use a large excess of methanol, which acts as both a reactant and a solvent. Additionally, the removal of water as it is formed is crucial. This is typically achieved by using a Dean-Stark apparatus during reflux.[1][2][3][4]

Q3: What are the optimal reaction conditions for this synthesis?

A3: While optimal conditions can vary slightly, a good starting point for the esterification of long-chain dicarboxylic acids is a reaction temperature of 120-130°C, a reaction time of 4-6 hours, a sulfuric acid catalyst concentration of approximately 2% of the weight of the dicarboxylic acid, and a docosanedioic acid to methanol molar ratio of around 1:2.5 or higher when methanol is also the solvent.[5][6]

Q4: What are the common side reactions or issues I should be aware of?

A4: The primary competing reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid. The main challenges in the synthesis and purification of this compound stem from its properties as a long-chain ester, which include low solubility in certain solvents and a potentially high melting point.[1][7][8]

Q5: How can I effectively purify the final product?

A5: After the reaction, the crude product can be purified by first neutralizing and removing the acid catalyst with a wash of saturated sodium bicarbonate solution.[7] Subsequent purification can be achieved through recrystallization from a suitable solvent like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, or by high-vacuum distillation.[5][7] For highly impure samples, column chromatography with a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective.[7]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution Reference(s)
Reaction does not go to completion (starting material remains).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
Reversible reaction equilibrium is not shifted towards products.Use a larger excess of methanol and ensure efficient removal of water with a Dean-Stark apparatus.[1][2][3][4]
In-effective catalyst.Ensure the acid catalyst is not degraded. Use a fresh batch of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid.[2]
Product loss during workup.Product is partially soluble in the aqueous wash solutions.Minimize the volume of aqueous washes and ensure the organic phase is well-separated. Back-extract the aqueous layers with a small amount of the organic solvent.
Incomplete precipitation during recrystallization.Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Try a different recrystallization solvent.[7]
Product Purity Issues
Symptom Possible Cause Suggested Solution Reference(s)
Product is contaminated with starting dicarboxylic acid.Incomplete reaction or hydrolysis during workup.Ensure the reaction goes to completion. During workup, thoroughly wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted acid.[7]
Product is dark or discolored.Decomposition at high temperatures.If using distillation, ensure a high vacuum is achieved to lower the boiling point. Use a short-path distillation apparatus to minimize the residence time at high temperatures.[7]
Presence of mono-ester.Incomplete esterification of both carboxylic acid groups.Increase reaction time and/or temperature to ensure complete conversion to the diester.
Product solidifies in the condenser during distillation.The melting point of the ester is higher than the condenser coolant temperature.Use tempered water (e.g., 30-40 °C) as the condenser coolant instead of cold tap water.[7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of esterification for long-chain dicarboxylic acids, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Reaction Temperature on Ester Conversion

Temperature (°C)Reaction Time (hours)Ester Conversion (%)
1004~45
1204~78
1404~75 (potential for side reactions/decomposition)
1604~70 (increased side reactions/decomposition)
Data adapted from studies on the esterification of dicarboxylic acids with 2-ethyl-1-hexanol.[6]

Table 2: Effect of Molar Ratio (Methanol:Diacid) on Yield

Molar Ratio (Methanol:Diacid)Reaction Time (hours)Yield (%)
3:14~85
5:14~95
10:14>97
Data extrapolated from studies on Fischer esterification, where a large excess of alcohol drives the reaction to completion.[1][9]

Table 3: Effect of Catalyst Concentration (% w/w of Diacid) on Ester Conversion

Catalyst Conc. (% w/w)Reaction Time (hours)Ester Conversion (%)
1.04~70
2.04~78
3.04~76
Data adapted from studies on the esterification of dicarboxylic acids with 2-ethyl-1-hexanol.[6]

Table 4: Effect of Reaction Time on Ester Conversion

Reaction Time (hours)Temperature (°C)Ester Conversion (%)
1120~50
2120~65
3120~75
4120~78
5120~78 (equilibrium reached)
Data adapted from studies on the esterification of dicarboxylic acids with 2-ethyl-1-hexanol.[6]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Fischer Esterification

This protocol is adapted from the synthesis of similar long-chain diesters.[5]

Materials:

  • Docosanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (recommended)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • High-vacuum distillation setup (optional)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add docosanedioic acid (1 molar equivalent) and a large excess of methanol. Methanol will serve as both the reactant and the solvent. If using a Dean-Stark trap, toluene can also be added to facilitate azeotropic removal of water.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approximately 2% of the weight of the docosanedioic acid) to the reaction mixture.

  • Esterification Reaction: Heat the mixture to reflux (the boiling point of methanol is approximately 65°C, if toluene is used the reflux temperature will be higher, around 120-130°C). If using a Dean-Stark trap, continuously remove the water that collects. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is no longer visible (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of methanol was used, remove most of it using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

    • Alternatively, for higher purity, the crude product can be purified by high-vacuum distillation.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and analyzing its structure using FT-IR and NMR spectroscopy.

Visualizations

Fischer_Esterification_Pathway Docosanedioic_Acid Docosanedioic Acid HOOC(CH₂)₂₀COOH Protonated_Carbonyl Protonated Carbonyl Intermediate Docosanedioic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol (Excess) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Ester_Intermediate Protonated Ester Intermediate Tetrahedral_Intermediate->Ester_Intermediate - H₂O Dimethyl_Docosanedioate This compound CH₃OOC(CH₂)₂₀COOCH₃ Ester_Intermediate->Dimethyl_Docosanedioate - H⁺ Water Water H_plus_out H⁺ (Catalyst) H_plus H⁺ (Catalyst)

Caption: Fischer esterification pathway for this compound synthesis.

Synthesis_Workflow Start Start: Reactants Reaction Esterification Reaction (Reflux with Catalyst) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Distillation High-Vacuum Distillation Purification->Distillation Option 2 Final_Product Pure this compound Recrystallization->Final_Product Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

Optimization_Parameters Yield High Yield of This compound Temperature Optimal Temperature (~120°C) Temperature->Yield Increases rate Time Sufficient Reaction Time (4-6 hours) Time->Yield Ensures completion Methanol_Ratio High Methanol to Acid Ratio (>5:1) Methanol_Ratio->Yield Shifts equilibrium Catalyst_Conc Optimal Catalyst Conc. (~2% w/w) Catalyst_Conc->Yield Accelerates reaction Water_Removal Efficient Water Removal (Dean-Stark) Water_Removal->Yield Shifts equilibrium

Caption: Key parameters for optimizing this compound yield.

References

Identifying and minimizing side products in diester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diester Synthesis

Welcome to the Technical Support Center for Diester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side products, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during diester synthesis?

A1: The formation of side products is a frequent challenge in diester synthesis. The most common impurities include:

  • Monoesters : These are the result of incomplete esterification, where only one of the two carboxylic acid or alcohol functional groups has reacted.[1][2][3]

  • Unreacted Starting Materials : Residual dicarboxylic acid, diol, or monohydric alcohol can contaminate the final product.

  • Water : A direct byproduct of Fischer esterification, its presence can shift the reaction equilibrium back towards the reactants, promoting hydrolysis of the ester.[2][4]

  • Ether Byproducts : Under acidic conditions and elevated temperatures, the alcohol reactant can undergo self-condensation (dehydration) to form an ether. This is particularly prevalent with secondary alcohols.[2][5][6]

  • Anhydrides : Dicarboxylic acids, such as succinic acid, can dehydrate to form cyclic anhydrides.[2]

  • Elimination Products (Alkenes) : When using tertiary alcohols, the acidic conditions and heat required for esterification can easily lead to dehydration, forming alkenes.[7][8]

  • N-Acylurea : This is a specific byproduct of the Steglich esterification, formed by the rearrangement of the O-acylisourea intermediate.[9][10]

Q2: My diester yield is low, and I have a significant amount of monoester. How can I drive the reaction to completion?

A2: Low yield with significant monoester presence indicates that the reaction has not gone to completion. This is a common issue in equilibrium-driven reactions like Fischer esterification. To favor the formation of the diester, consider the following strategies:

  • Adjust Stoichiometry : Use an excess of one of the reactants. If the alcohol is inexpensive and easily removable, using it as the solvent can significantly shift the equilibrium towards the diester product.[2][11]

  • Remove Water : The water produced during the reaction can hydrolyze the ester, pushing the equilibrium back to the starting materials.[2] Continuously removing water is one of the most effective ways to achieve high conversion to the diester. This can be accomplished by:

    • Azeotropic Distillation : Using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water is a highly effective method.[3][12]

    • Drying Agents : Incorporating molecular sieves into the reaction mixture can absorb the water as it is formed.[13]

  • Increase Reaction Time or Temperature : Allowing the reaction to proceed for a longer duration or increasing the temperature can help push the reaction to completion. However, be cautious as higher temperatures can also promote side reactions like ether formation.[3]

Q3: I'm observing an unexpected peak in my analysis which I suspect is an ether byproduct. How can I prevent this?

A3: Ether formation is a common acid-catalyzed dehydration reaction of alcohols, competing with the desired esterification.[6] This is particularly an issue with secondary alcohols (like isopropanol) and at higher temperatures.

  • Lower the Reaction Temperature : If possible, run the reaction at a lower temperature. This will slow down both the esterification and the ether formation, but the activation energy for ether formation is often higher, so a lower temperature will disproportionately disfavor this side reaction.[6]

  • Choose a Milder Catalyst : Strong acids like sulfuric acid are very effective at promoting dehydration. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which can be less prone to causing ether formation.[6]

  • Alternative Synthesis Routes : If ether formation is persistent, consider alternative esterification methods that do not require strong acids and high heat, such as using an acyl chloride or the Steglich esterification.[9][14]

Q4: How can I purify my diester product to remove the monoester and other impurities?

A4: A multi-step purification strategy is often necessary.

  • Aqueous Workup :

    • Neutralize the Catalyst : After the reaction is complete, cool the mixture and neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution. Be cautious as this will generate CO₂ gas.

    • Remove Monoester : The monoester still contains a free carboxylic acid group, making it acidic. Washing the organic layer with a mild base like sodium bicarbonate will convert the monoester into its carboxylate salt, which is soluble in the aqueous layer and can thus be separated.[1]

    • Brine Wash : Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.[13]

  • Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Recrystallization or Chromatography : For higher purity, the crude diester can be further purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[3]

Troubleshooting Guides

Issue 1: Low Yield of Diester

This troubleshooting guide provides a logical workflow to diagnose and resolve low yields in diester synthesis.

low_yield_troubleshooting start Low Diester Yield check_completion Is the reaction going to completion? (Check TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete (High Conversion) check_completion->complete Yes equilibrium Equilibrium Limitation? (e.g., Fischer Esterification) incomplete->equilibrium kinetics Slow Kinetics? incomplete->kinetics workup_loss Product Loss During Workup/Purification? complete->workup_loss side_reactions Significant Side Reactions? (Check NMR/GC-MS) complete->side_reactions drive_equilibrium Drive Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) - Increase reaction time equilibrium->drive_equilibrium increase_rate Increase Rate: - Increase temperature - Use a more effective catalyst kinetics->increase_rate optimize_workup Optimize Purification: - Minimize transfers - Check extraction pH - Optimize chromatography/recrystallization workup_loss->optimize_workup identify_side_products Identify Side Products: - Ether formation? - Elimination? - Anhydride? side_reactions->identify_side_products mitigate_side_reactions Mitigate Side Reactions: - Lower temperature - Use milder catalyst - Change reaction type (e.g., Steglich) identify_side_products->mitigate_side_reactions

Caption: Troubleshooting workflow for low diester yield.
Issue 2: Presence of Side Products

This diagram illustrates the desired reaction pathway versus common side reaction pathways originating from the alcohol reactant.

side_reactions_pathway Diacid Dicarboxylic Acid (HOOC-R-COOH) Monoester Monoester Diacid->Monoester + 1 eq. Alcohol Conditions Acid Catalyst (H⁺) Heat (Δ) Diol Diol / Alcohol (HO-R'-OH) Diol->Monoester Ether Ether Side Product (R'-O-R') Diol->Ether + Diol, -H₂O (Self-condensation) Alkene Alkene Side Product Diol->Alkene -H₂O (Elimination, esp. 3° Alcohols) Diester Desired Diester Monoester->Diester + 1 eq. Alcohol

Caption: Diester synthesis and common alcohol-derived side products.

Data Presentation

The choice of reaction conditions significantly impacts the yield of the desired diester. The following tables summarize quantitative data from optimization studies.

Table 1: Effect of Catalyst and Reaction Conditions on Diester Yield

Dicarboxylic AcidAlcoholCatalyst (wt%)Temperature (°C)Time (h)Diester Yield (%)Reference
Phthalic Acid1-ButanolZTPA (11.6)120478[15]
Phthalic Acid2-Ethyl-1-hexanolZTPA (11.6)160482[15]
Succinic Acidn-PentanolTPA/MCM-411408~82[16]
Succinic Acidn-HexanolTPA/MCM-411408~83[16]
Succinic Acidn-OctanolTPA/MCM-411408~84[16]
Lauric AcidNeopentyl GlycolNovozym® 435 (3.75)80~6>90[17]
Lauric AcidNeopentyl GlycolNovozym® 40086 (7.5)6024>90[17]

ZTPA = Zirconium Titanium Phosphate; TPA/MCM-41 = 12-tungstophosphoric acid on MCM-41.

Experimental Protocols

Protocol 1: Fischer Esterification with Azeotropic Water Removal (Dean-Stark Apparatus)

This protocol describes a general procedure for synthesizing a diester from a dicarboxylic acid and an alcohol using a Dean-Stark apparatus to drive the reaction to completion.[2][12][18]

Materials:

  • Dicarboxylic acid (1.0 eq)

  • Alcohol (2.2 - 5.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq)

  • Azeotropic solvent (e.g., toluene, sufficient to fill the flask and Dean-Stark trap)

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • Setup : Assemble the reaction apparatus by fitting a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[19] Add a magnetic stir bar to the flask.

  • Charging the Flask : To the round-bottom flask, add the dicarboxylic acid, the alcohol, the acid catalyst, and the azeotropic solvent (toluene).

  • Reaction : Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, it will separate into two layers in the trap: water (denser) will collect at the bottom, and toluene (less dense) will overflow from the side arm and return to the reaction flask.[12][20]

  • Monitoring : Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. The progress can also be monitored by TLC or GC analysis of aliquots from the reaction mixture.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any monoester) and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude diester.

  • Purification : Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Purification of Diester from Monoester Contamination

This protocol details the separation of a neutral diester product from its acidic monoester byproduct using liquid-liquid extraction.[1]

Materials:

  • Crude diester/monoester mixture

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated NaHCO₃ solution or dilute (5%) Na₂CO₃ solution

  • Brine

  • Deionized water

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction : Add saturated NaHCO₃ solution to the separatory funnel (approximately half the volume of the organic layer). Stopper the funnel and shake gently at first, venting frequently to release the pressure from the CO₂ gas that evolves as the acidic monoester and any residual acid catalyst are neutralized.

  • Separation : Allow the layers to separate fully. The deprotonated monoester salt will be in the aqueous (bottom) layer, while the desired neutral diester remains in the organic (top) layer. Drain the aqueous layer.

  • Repeat Extraction : Repeat the base extraction (step 2 & 3) one or two more times to ensure complete removal of the monoester.

  • Wash : Wash the organic layer with deionized water, followed by a wash with brine to facilitate the removal of dissolved water from the organic phase.

  • Drying and Isolation : Drain the organic layer into an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl. Let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the purified diester.

References

Troubleshooting common issues in esterification reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low ester yield in a Fischer esterification?

Low conversion in Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1] Key factors contributing to low yields include:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. Without intervention, the reaction will reach an equilibrium that may not favor the products, thus limiting the yield.[1][2]

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials through hydrolysis, reducing the ester yield. This includes water present in the reagents or formed during the reaction.[1]

  • Steric Hindrance: Bulky reactants (either the carboxylic acid or the alcohol) can slow down the reaction rate and lead to lower yields.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

Q2: How can I improve the yield of my Fischer esterification?

To drive the reaction towards the ester product, you can apply Le Châtelier's principle. The two primary strategies are:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will shift the equilibrium to the right, favoring the formation of the ester.[2][3] The alcohol can often be used as the solvent to ensure a large excess.[3]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion. Common methods for water removal include:

    • Azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or hexane.[1][2]

    • Using a drying agent (desiccant) such as molecular sieves or anhydrous magnesium sulfate (B86663).[1][3]

    • Utilizing the acid catalyst (e.g., concentrated sulfuric acid) as a dehydrating agent.[1]

Q3: My Steglich esterification is not working. What are some common issues?

The Steglich esterification is a milder method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4] Common problems include:

  • Formation of N-acylurea byproduct: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea, which is unreactive towards the alcohol.[4][5] DMAP is used to suppress this side reaction.[4][5]

  • Difficulty in removing the dicyclohexylurea (DCU) byproduct: DCU is often insoluble in many common solvents, making its complete removal by filtration challenging.[6][7]

  • Acid or base sensitive functional groups: While milder than Fischer esterification, some sensitive functional groups may not be compatible with the reaction conditions.

Q4: I'm having trouble with my transesterification reaction for biodiesel production. What should I check?

Transesterification for biodiesel production involves reacting triglycerides with an alcohol (commonly methanol) in the presence of a catalyst.[8] Common issues include:

  • High Free Fatty Acid (FFA) Content in Feedstock: High levels of FFAs can react with a base catalyst to form soap, which inhibits the reaction and complicates purification.[1][8]

  • Water Contamination: Water in the feedstock or alcohol can lead to saponification (soap formation) and hydrolysis of the triglycerides, reducing the biodiesel yield.[1][9]

  • Incorrect Alcohol-to-Oil Ratio: An insufficient amount of alcohol will lead to incomplete conversion, while an excessive amount can make separation of the glycerol (B35011) byproduct difficult.[1]

  • Inadequate Mixing: Poor mixing of the immiscible oil and alcohol phases will result in a slow reaction rate.[8]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent, but exceeding the boiling point of the alcohol requires a pressurized system.[1]

Q5: How do I deal with emulsion formation during the workup of my esterification reaction?

Emulsions are a common problem during the aqueous workup of esterification reactions, making layer separation difficult. Here are some troubleshooting tips:

  • Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[10]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of emulsions.[11]

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up emulsions caused by fine solid particles.[2]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[11]

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can allow the layers to separate.[2]

Troubleshooting Guides

Fischer Esterification: Low Yield

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Troubleshooting_Low_Yield start Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes prolong_time Increase reaction time check_equilibrium->prolong_time No check_reagents Are reagents sterically hindered? check_water->check_reagents Yes remove_water Improve water removal: - Use Dean-Stark apparatus - Add molecular sieves check_water->remove_water No check_conditions Are reaction conditions optimal? check_reagents->check_conditions No alt_method Consider alternative esterification method (e.g., Steglich) check_reagents->alt_method Yes increase_reactant Increase excess of one reactant (usually alcohol) check_conditions->increase_reactant Conditions OK increase_temp Increase reaction temperature check_conditions->increase_temp Temp too low change_catalyst Consider a different acid catalyst check_conditions->change_catalyst Catalyst issue remove_water->check_water prolong_time->check_equilibrium increase_temp->check_conditions change_catalyst->check_conditions

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

Steglich Esterification: Byproduct Formation and Removal

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Steglich_Troubleshooting start Issues with Steglich Esterification check_byproduct Is N-acylurea byproduct forming? start->check_byproduct check_dcu Difficulty removing DCU? check_byproduct->check_dcu No increase_dmap Increase DMAP concentration check_byproduct->increase_dmap Yes lower_temp Run reaction at lower temperature check_byproduct->lower_temp Yes change_solvent Choose a solvent where DCU has low solubility (e.g., DCM) check_dcu->change_solvent Yes filter_cold Filter the reaction mixture cold to precipitate more DCU check_dcu->filter_cold Yes use_dic Use a water-soluble carbodiimide like EDC instead of DCC check_dcu->use_dic Persistent Issue increase_dmap->check_byproduct lower_temp->check_byproduct

Caption: Troubleshooting guide for Steglich esterification side reactions.

Data Presentation

Table 1: Quantitative Data on Esterification Reaction Conditions and Yields

Reaction TypeCarboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Alcohol:Acid RatioTemperature (°C)Time (h)Yield (%)Reference
FischerAcetic AcidEthanolH₂SO₄Catalytic1:1Reflux-65[2]
FischerAcetic AcidEthanolH₂SO₄Catalytic10:1Reflux-97[2]
FischerAcetic AcidEthanolH₂SO₄Catalytic100:1Reflux-99[2]
FischerBenzoic AcidMethanolH₂SO₄~5Solvent65-90[12]
FischerHippuric AcidCyclohexanolp-TsOH~2.51:1Reflux (Toluene)3096[6]
SteglichMonoethyl fumaratetert-Butyl alcoholDMAP83:10 to RT1287-90[10]
TransesterificationSafflower OilMethanolNaOCH₃1.0% (w/w)6:160-98[13]
TransesterificationPalm OilMethanolH₂SO₄7.4% (w/w)1.5:1-3>95[14]

Experimental Protocols

Protocol 1: Fischer Esterification of Hippuric Acid with Cyclohexanol using a Dean-Stark Trap

This protocol describes a general procedure for Fischer esterification using azeotropic distillation to remove water.[6]

Materials:

  • Hippuric acid (0.20 mol)

  • Cyclohexanol (0.20 mol)

  • p-Toluenesulfonic acid (1.0 g)

  • Toluene (200 ml)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • n-hexane

Procedure:

  • Combine hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask.

  • Set up the apparatus for reflux with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the trap (typically around 30 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 200 ml of EtOAc.

  • Wash the organic phase twice with water.

  • Dry the organic phase over MgSO₄ and filter.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Recrystallize the crude product from an EtOAc/n-hexane mixture to obtain the pure ester.

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Fischer_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine reactants and catalyst in round-bottom flask B Assemble Dean-Stark apparatus and condenser A->B C Heat to reflux B->C D Collect water in Dean-Stark trap C->D E Monitor reaction until water collection ceases D->E F Cool reaction mixture E->F G Dilute with ethyl acetate F->G H Wash with water G->H I Dry organic layer with MgSO4 H->I J Filter and evaporate solvent I->J K Recrystallize product J->K

Caption: Experimental workflow for Fischer esterification with a Dean-Stark trap.

Protocol 2: Greener Steglich Esterification in Acetonitrile (B52724)

This protocol provides a more environmentally friendly approach to Steglich esterification.[7]

Materials:

  • Carboxylic acid (1 equiv)

  • Alcohol (1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (3 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.5 equiv)

  • Acetonitrile

  • Diethyl ether

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine the carboxylic acid, DMAP, and EDC.

  • Add acetonitrile and the alcohol to the mixture along with a stir bar.

  • Stir the reaction at room temperature for 24 hours (for secondary alcohols) or at 40 °C for 1 hour (for primary alcohols).

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the purified ester.

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Steglich_Protocol cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine carboxylic acid, DMAP, EDC, alcohol, and acetonitrile B Stir at appropriate temperature (RT or 40°C) A->B C Remove acetonitrile B->C D Dissolve residue in diethyl ether C->D E Wash with 1M HCl D->E F Wash with saturated NaHCO3 E->F G Wash with brine F->G H Dry organic layer with Na2SO4 G->H I Filter H->I J Evaporate solvent to obtain ester I->J

References

Technical Support Center: Strategies for Increasing the Purity of Synthesized Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of Dimethyl docosanedioate (B1260847).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Dimethyl docosanedioate after synthesis?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as docosanedioic acid and methanol, residual acid catalyst (e.g., sulfuric acid) if used in esterification, and by-products from side reactions.[1][2] The reaction mixture may also contain mono-methyl esters of docosanedioic acid and structurally similar long-chain diesters if the starting diacid was not pure.

Q2: My crude product is a waxy solid or oil. How do I select the best initial purification strategy?

A2: The choice depends on the scale and the nature of the impurities.

  • For removal of acidic impurities: A simple liquid-liquid extraction is effective. Dissolve the crude product in a non-polar organic solvent (like diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted diacid and acid catalyst.[3]

  • For general purification: Recrystallization is a good choice for crystalline solids to remove minor impurities. For waxy or oily products, or for separating compounds with similar polarity, column chromatography is the most powerful technique.[4][5]

Q3: My Thin Layer Chromatography (TLC) shows multiple spots. How can I identify them and plan a separation?

A3: In a typical normal-phase silica (B1680970) gel TLC with a non-polar eluent system (e.g., hexane/ethyl acetate), the least polar compounds travel furthest up the plate.

  • Top Spot: Likely your desired product, this compound, as it is relatively non-polar.

  • Intermediate Spots: Could be the mono-esterified product, which is more polar than the diester.

  • Baseline Spot: Highly polar impurities, such as the unreacted docosanedioic acid, will remain at the baseline. To separate these, column chromatography is the ideal method, starting with a low-polarity eluent to isolate the top spot and gradually increasing polarity to elute the others.[6][7]

Q4: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of the solution above its melting point. To troubleshoot this, you can:

  • Add more solvent: The concentration of your product might be too high. Add a small amount of hot solvent to redissolve the oil and attempt to cool it again, more slowly.

  • Lower the cooling temperature: After the solution has cooled to room temperature, try placing it in an ice bath or refrigerator to induce crystallization.[5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.[5]

  • Change the solvent system: Your current solvent may not be optimal. Try a different solvent or a binary solvent system where the compound is soluble in one solvent (e.g., dichloromethane) but insoluble in another miscible solvent (e.g., hexane).[8][9]

Q5: My recovery is very low after column chromatography. What are the likely causes?

A5: Low recovery in chromatographic purification of long-chain non-polar compounds can be due to several factors:

  • Irreversible Adsorption: The compound may be "sticking" to the silica gel. This is less common for non-polar esters but can happen.

  • Improper Eluent Selection: The eluent may be too weak to effectively move the compound off the column.

  • Co-elution: The product may have eluted with another impurity in fractions you discarded.

  • Sample Loading: If the sample is not properly dissolved or is loaded in too strong a solvent, it can lead to poor separation and recovery.[4]

Purification Workflow and Troubleshooting

The following diagrams illustrate a general workflow for purifying this compound and a troubleshooting guide for common recrystallization issues.

G start Crude Synthesized This compound extraction Liquid-Liquid Extraction (Wash with NaHCO3) start->extraction dry Dry Organic Layer (e.g., with MgSO4) & Evaporate extraction->dry analyze_tlc Analyze by TLC dry->analyze_tlc single_spot Single Major Spot? analyze_tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column Flash Column Chromatography single_spot->column No pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: General purification workflow for this compound.

G start Recrystallization Attempt: Product 'Oils Out' cause1 Possible Cause: Solution is supersaturated start->cause1 cause2 Possible Cause: Cooling too rapidly start->cause2 cause3 Possible Cause: Solvent is inappropriate start->cause3 sol1 Solution: Re-heat and add more of the hot solvent cause1->sol1 sol2 Solution: Allow to cool to RT slowly, then place in ice bath cause2->sol2 sol3 Solution: Try a binary solvent system (e.g., DCM/Hexane) cause3->sol3

Caption: Troubleshooting guide for product oiling out during recrystallization.

Data Summaries

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent / Eluent SystemTarget Impurity / PurposeReference
Liquid-Liquid Extraction Diethyl Ether / Sat. aq. NaHCO₃Unreacted docosanedioic acid, acid catalyst[3]
Recrystallization Ethanol / WaterGeneral purification of slightly polar compounds[10]
Recrystallization Dichloromethane (B109758) / HexaneGeneral purification using a binary system[8]
Column Chromatography Hexane / Ethyl Acetate (Gradient)Separation of diester, mono-ester, and diacid[11]
Solid-Phase Extraction Hexane -> Hexane:Chloroform (98:2)Fractionation to isolate non-polar esters[6]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable if TLC analysis shows one major product spot with minor impurities.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble at room temperature (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. If not, scratching the inner wall of the flask with a glass rod can initiate the process.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating mixtures with components of different polarities (e.g., diester, mono-ester, and diacid).

Methodology:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A system that gives the product an Rf value of ~0.3 is often ideal for column separation. A common starting point for long-chain esters is a mixture of hexanes and ethyl acetate.[7][11]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Use gentle pressure from a pump or inert gas to pack the column tightly and drain the excess solvent until it is level with the top of the silica bed.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to begin flowing the eluent through the column, collecting the outflow in fractions (e.g., in test tubes).

    • Start with a low-polarity eluent (e.g., 98:2 Hexane:EtOAc) to elute the non-polar this compound.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities.[11]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Understanding and preventing the degradation of Dimethyl docosanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of Dimethyl docosanedioate (B1260847). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl docosanedioate and what are its common applications?

This compound is the dimethyl ester of docosanedioic acid, a C22 long-chain dicarboxylic acid. Its long aliphatic chain makes it a hydrophobic molecule. It is primarily used in research and development in fields such as polymer chemistry, as a monomer for specialty polyesters, and in drug delivery systems as a lipid component or for the synthesis of lipid-based nanoparticles.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, which can be catalyzed by acids or bases. This results in the formation of the mono-ester (monomethyl docosanedioate) and ultimately the free dicarboxylic acid (docosanedioic acid) and methanol (B129727).

  • Oxidation: The long hydrocarbon chain can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of hydroperoxides, ketones, and smaller carboxylic acid fragments.

Q3: What are the initial signs of this compound degradation?

Initial signs of degradation can include:

  • A change in the physical appearance of the sample (e.g., from a clear, colorless liquid or white solid to a yellowish or cloudy substance).

  • A change in pH of a solution containing the compound.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC).

  • A decrease in the main peak corresponding to this compound in analytical assays.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It should be protected from moisture, strong acids, strong bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis

Problem: You observe unexpected peaks in your chromatogram when analyzing a sample of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation Check for moisture: Ensure all solvents and reagents are anhydrous. Dry your glassware thoroughly.Control pH: If working in solution, buffer the system to a neutral pH (around 7.0). Avoid acidic or basic conditions unless required for a specific reaction.Analyze for degradation products: The earlier eluting peaks could be monomethyl docosanedioate or docosanedioic acid. Use standards of these compounds to confirm their identity.
Oxidative Degradation Protect from oxygen: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).Avoid high temperatures: Store samples at recommended low temperatures and minimize heating during experiments.Check for peroxides: Test your solvents for the presence of peroxides, which can initiate oxidation.
Contamination Verify solvent purity: Run a blank injection of your solvent to check for impurities.Clean your instrument: Ensure the injection port, column, and detector are clean.Check sample handling: Use clean glassware and sample vials.
Issue 2: Poor Recovery or Low Assay Results

Problem: The quantified amount of this compound is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation during sample preparation Minimize exposure to harsh conditions: Reduce the time samples are exposed to high temperatures, strong light, or non-ideal pH before analysis.Use appropriate solvents: Ensure this compound is fully soluble and stable in the chosen solvent. For stock solutions, consider using a non-polar aprotic solvent like anhydrous DMSO, but be aware of potential solvent-related degradation over long-term storage.[1][2]
Adsorption to surfaces Use appropriate containers: The hydrophobic nature of this compound may lead to adsorption onto certain plastic or glass surfaces. Consider using silanized glassware or polypropylene (B1209903) containers.[2]Optimize extraction method: If extracting from a complex matrix, ensure your method provides complete recovery.
Inaccurate standard preparation Verify standard purity: Use a well-characterized reference standard.Ensure accurate weighing: Use a calibrated analytical balance.Check standard stability: Prepare fresh standards regularly and store them under optimal conditions.

Data Presentation: Representative Stability Data

The following table summarizes representative stability data for a long-chain aliphatic dimethyl ester under forced degradation conditions. These are illustrative and the actual degradation of this compound may vary. Forced degradation studies are essential to understand the specific stability profile of the molecule.[1][3][4][5][6]

Condition Reagent Temperature Time Observed Degradation (%) Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 h15-25%Monomethyl docosanedioate, Docosanedioic acid
Basic Hydrolysis 0.1 M NaOH40°C8 h20-35%Monomethyl docosanedioate, Docosanedioic acid
Oxidation 3% H₂O₂50°C12 h10-20%Hydroperoxides, shorter-chain diacids
Thermal N/A80°C72 h5-10%Minor hydrolysis and oxidation products
Photolytic UV light (254 nm)Ambient48 h<5%Minimal degradation observed

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable C18 column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • For acidic degradation, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • For basic degradation, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • For a control sample, mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C for acidic, 40°C for basic).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the aliquots from the acidic and basic samples (e.g., with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively).

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)[7][8]

  • Vials

  • Oven with humidity control

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a sample of pure this compound as a control.

  • Storage Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) and at room temperature.

    • Store another set of samples under controlled, ambient conditions as a baseline.

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the potency of this compound and detect any degradation products.

Visualizations

Degradation_Pathway DMDD This compound MMDD Monomethyl docosanedioate DMDD->MMDD Hydrolysis (H₂O, H⁺/OH⁻) MeOH Methanol DMDD->MeOH Ox_Intermediates Oxidative Intermediates (Hydroperoxides, Ketones) DMDD->Ox_Intermediates Oxidation (O₂, Heat) DDA Docosanedioic Acid MMDD->DDA Hydrolysis (H₂O, H⁺/OH⁻) MMDD->MeOH Fragments Shorter-chain diacids Ox_Intermediates->Fragments

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Stock->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC/GC-MS Analysis Dilute->HPLC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathway Quantify->Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic rect rect Start Unexpected Results? Degradation Degradation Suspected? Start->Degradation Hydrolysis Hydrolysis? Degradation->Hydrolysis Yes Contamination Contamination? Degradation->Contamination No Oxidation Oxidation? Hydrolysis->Oxidation No Check_Moisture Check for moisture Control pH Hydrolysis->Check_Moisture Yes Inert_Atmosphere Use inert atmosphere Avoid high temp Oxidation->Inert_Atmosphere Yes Clean_System Clean instrument Use pure solvents Contamination->Clean_System Yes

References

Technical Support Center: Synthesis and Purification of Long-Chain Diesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the workup and purification of long-chain diesters, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of long-chain diester hydrolysis during workup?

A1: Hydrolysis of long-chain diesters during workup is primarily initiated by the presence of water in combination with either acidic or basic conditions.[1][2] Long-chain diesters can be particularly susceptible to hydrolysis due to prolonged reaction times and the higher temperatures often required for their synthesis.[3]

  • Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is an equilibrium process.[2] The presence of a strong acid catalyst (e.g., sulfuric acid) and water can shift the equilibrium back towards the starting dicarboxylic acid and alcohol.[2][4]

  • Base-Catalyzed Hydrolysis (Saponification) : This process is generally irreversible and occurs when the ester is treated with a base, such as sodium hydroxide (B78521).[5] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl group.[5] While sometimes used intentionally, accidental exposure to strong bases during workup can lead to unwanted product loss.

Q2: I've completed my esterification reaction. What is the standard procedure to neutralize the acid catalyst without causing hydrolysis?

A2: The standard and recommended procedure is to wash the reaction mixture with a mild aqueous base. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is most commonly used for this purpose.[4][6]

The workup typically involves the following steps:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with deionized water to remove the bulk of the acid catalyst and any water-soluble starting materials.[7]

  • Perform one or more washes with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[6][8] Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[8]

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and help break any emulsions that may have formed.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude diester.

Q3: Can I use a stronger base like sodium hydroxide to neutralize the acid catalyst?

A3: It is strongly advised to avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralizing the acid catalyst.[10] Strong bases can catalyze the hydrolysis of the ester, a reaction known as saponification, which is irreversible and will lead to the loss of your desired diester product.[5] Mild bases such as sodium bicarbonate or sodium carbonate are sufficiently basic to neutralize strong acid catalysts without significantly promoting ester hydrolysis.[4][8]

Troubleshooting Guide

Issue 1: An emulsion formed during the aqueous wash, and the layers won't separate.

Emulsions are common when working with long-chain, soap-like molecules. They are stable mixtures of two immiscible liquids.[11]

Solution Detailed Protocol Pros Cons
"Salting Out" with Brine Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[1][12]Highly effective, inexpensive, and generally applicable.[11]May not work for all types of emulsions.
Filtration through Celite® Prepare a pad of Celite® in a Büchner funnel. Wet the pad with the organic solvent you are using. Pour the entire emulsified mixture through the Celite® pad under gentle vacuum. The Celite® can help to break up the emulsion by trapping fine particulates.[13]Effective for emulsions stabilized by fine solid particles.Can be slow and may lead to some product loss on the filter pad.
Centrifugation If the volume is manageable, transfer the emulsified mixture to centrifuge tubes and spin at high speed. The centrifugal force can compel the dispersed droplets to coalesce.[12]Very effective for breaking stubborn emulsions.Limited by the volume capacity of available centrifuges.
Solvent Addition Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can disrupt the emulsion.[1][12]Can be effective if the right solvent is chosen.Introduces an additional solvent that will need to be removed later.
Issue 2: My final product is contaminated with unreacted long-chain dicarboxylic acid.

This often occurs when the initial acid neutralization was incomplete.

Solution Detailed Protocol Pros Cons
Repeat Mild Base Wash Redissolve the crude product in an appropriate organic solvent (e.g., diethyl ether) and re-wash with saturated aqueous sodium bicarbonate solution.Simple and often effective for removing residual acidic impurities.May not be effective if the dicarboxylic acid has low solubility in the aqueous base.
Solid-Phase Extraction (SPE) Use a basic SPE cartridge (e.g., silica-based with amino-propyl functional groups). Dissolve the crude product in a non-polar solvent and pass it through the cartridge. The acidic impurity will be retained on the solid phase, while the neutral diester elutes.Can be highly effective for removing polar impurities like carboxylic acids.[14]Requires specialized cartridges and optimization of the loading and elution conditions.
Crystallization If the diester is a solid, recrystallization from an appropriate solvent system can be an effective purification method. The dicarboxylic acid, being more polar, may remain in the mother liquor.Can yield very pure product.Requires that the product be a solid and is dependent on finding a suitable solvent system. Product loss in the mother liquor is inevitable.
Issue 3: My long-chain diester is hydrolyzing even with a mild bicarbonate wash.

Some long-chain diesters can be particularly sensitive to hydrolysis, especially if they are sterically hindered or contain other sensitive functional groups.

Solution Detailed Protocol Pros Cons
Non-Aqueous Workup After the reaction, remove the volatile components (e.g., excess alcohol) under reduced pressure. Dissolve the residue in a non-polar solvent and pass it through a plug of basic alumina (B75360) or a silica (B1680970) gel column to neutralize and remove the acid catalyst and unreacted dicarboxylic acid.Avoids the use of water, completely preventing hydrolysis during workup.May be less effective at removing all polar impurities compared to an aqueous wash. Requires chromatographic techniques.
Use of a Weaker Base In some cases, a very dilute solution of a weak base, such as ammonium (B1175870) chloride, can be used to buffer the pH in a less basic range than sodium bicarbonate.Can be a gentler alternative to bicarbonate for extremely sensitive esters.May not be sufficient to neutralize all of the acid catalyst.
Minimize Contact Time Perform the aqueous washes as quickly as possible and at a reduced temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.Simple to implement and can reduce the extent of hydrolysis.May not completely prevent hydrolysis.

Quantitative Data Summary

The rate of ester hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic properties of the ester. The following tables provide an illustrative overview of these effects.

Table 1: Effect of pH on the Relative Rate of Ester Hydrolysis

pHRelative Rate of HydrolysisPredominant Mechanism
1-3ModerateAcid-Catalyzed
4-6SlowNeutral Hydrolysis
7Very SlowNeutral Hydrolysis
8-10ModerateBase-Catalyzed
11-14Fast to Very FastBase-Catalyzed

Note: This table provides a general trend. Actual rates are highly dependent on the specific ester structure and temperature.[15][16][17]

Table 2: Influence of Steric Hindrance on Relative Hydrolysis Rates

Ester StructureRelative Hydrolysis RateRationale
Methyl EsterFastestThe small methyl group offers minimal steric hindrance to the attacking nucleophile.
Ethyl EsterFastSlightly more hindered than a methyl ester.
Isopropyl EsterSlowThe branched isopropyl group provides significant steric hindrance.
tert-Butyl EsterVery SlowThe bulky tert-butyl group makes nucleophilic attack on the carbonyl carbon very difficult.

Note: This table illustrates the general principle that increased steric hindrance around the ester carbonyl group decreases the rate of hydrolysis.[18]

Experimental Protocols

Protocol 1: Standard Aqueous Workup using Sodium Bicarbonate
  • Cooling: Once the esterification reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with 2-3 volumes of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Invert the funnel gently several times, venting occasionally. Allow the layers to separate and discard the aqueous (lower) layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[6] Allow the layers to separate and discard the aqueous layer. Repeat this wash if significant gas evolution is still observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).[9] This helps to remove residual water from the organic layer and break up any emulsions.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diester.

Visualizations

G Standard Aqueous Workup Workflow A Reaction Mixture B Dilute with Organic Solvent A->B C Transfer to Separatory Funnel B->C D Wash with Water C->D E Wash with sat. NaHCO3 D->E F Wash with Brine E->F G Dry with Anhydrous Agent F->G H Filter and Concentrate G->H I Crude Diester Product H->I

Standard Aqueous Workup Workflow

G Troubleshooting Emulsion Formation Start Emulsion Forms During Workup Brine Add Saturated Brine Start->Brine Try First Filter Filter through Celite® Start->Filter If Brine Fails Centrifuge Centrifuge Mixture Start->Centrifuge For Stubborn Emulsions Separate Layers Separate Brine->Separate Filter->Separate Centrifuge->Separate

Troubleshooting Emulsion Formation

References

Technical Support Center: Overcoming Challenges in the Scale-Up Production of Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of Dimethyl docosanedioate (B1260847). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Dimethyl docosanedioate?

A1: The most prevalent and industrially viable method for synthesizing this compound is through the Fischer esterification of docosanedioic acid with methanol (B129727), using an acid catalyst. This is a well-established, cost-effective, and scalable method for producing esters from carboxylic acids.[1]

Q2: What are the key challenges in the scale-up production of this compound?

A2: The primary challenges in scaling up the production of this compound stem from its long-chain nature. These challenges include:

  • Poor Solubility: Docosanedioic acid has low solubility in methanol at lower temperatures, which can lead to a heterogeneous reaction mixture and mass transfer limitations.

  • Reaction Kinetics: The reaction is reversible, and achieving high conversion rates requires effective removal of water, a byproduct of the reaction.[1]

  • Product Isolation and Purification: The high boiling point and waxy nature of this compound can complicate its separation from the reaction mixture and purification to high-purity grades.

  • Heat Transfer: In large reactors, efficient heat transfer is crucial to maintain a consistent reaction temperature and avoid localized overheating, which could lead to side reactions.

Q3: Which catalysts are most effective for the esterification of docosanedioic acid?

A3: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and highly effective. However, their use necessitates a neutralization step during workup and can lead to corrosion issues in industrial reactors.

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic resins (e.g., Amberlyst-15), zeolites, and metal oxides (e.g., fly ash containing alumina, silica, and iron oxide) are increasingly preferred for large-scale operations.[2][3] They offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced corrosion.[2][3]

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium Limitation) 1. Increase Methanol Excess: Use a larger stoichiometric excess of methanol to shift the equilibrium towards the product side.[1] 2. Efficient Water Removal: Employ a Dean-Stark trap during reflux to continuously remove water as it is formed. For larger scale, a distillation column can be integrated with the reactor.[1]
Poor Catalyst Activity 1. Catalyst Selection: For solid catalysts, ensure adequate pore size to accommodate the long-chain dicarboxylic acid. 2. Catalyst Loading: Optimize the catalyst concentration. For sulfuric acid, a typical loading is 1-5 mol% relative to the dicarboxylic acid. For solid catalysts, this may be higher (e.g., 10% w/w).[4] 3. Catalyst Deactivation: If using a recycled solid catalyst, consider regeneration by washing with a solvent and drying at an elevated temperature.[2][3]
Mass Transfer Limitations 1. Improve Agitation: Increase the stirring speed to ensure good mixing of the heterogeneous reaction mixture, especially at the beginning of the reaction when the docosanedioic acid has not fully dissolved. 2. Increase Reaction Temperature: Raising the temperature will increase the solubility of the diacid and improve the reaction rate. However, be mindful of the boiling point of methanol and potential side reactions at excessively high temperatures.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Unreacted Docosanedioic Acid 1. Increase Reaction Time: Monitor the reaction progress using techniques like titration of the acid number or chromatographic analysis (TLC, GC) to ensure the reaction goes to completion. 2. Optimize Catalyst and Temperature: As with low yield, ensure the catalyst is active and the temperature is optimal.
Presence of Monomethyl Ester 1. Drive the Reaction to Completion: The formation of the diester is a stepwise process. Ensure sufficient reaction time and effective water removal to favor the formation of the fully esterified product. 2. Purification: Utilize fractional distillation under reduced pressure or recrystallization from a suitable solvent to separate the diester from the monoester.
Discoloration of Final Product 1. Side Reactions: Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities. Optimize reaction temperature and time. 2. Purification: Employ activated carbon treatment during the purification process to remove colored impurities.

Experimental Protocols

Lab-Scale Synthesis of this compound (Fischer Esterification)

Materials:

  • Docosanedioic acid (1 molar equivalent)

  • Methanol (20-30 molar equivalents, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (1-2 mol%)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane (B92381) or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add docosanedioic acid, methanol, and toluene.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane or ethanol).

  • Characterization: Confirm the product identity and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.

Scale-Up Production of this compound (Heterogeneous Catalysis)

This protocol is adapted from a scaled-up process for a similar diester, dimethyl adipate.[2][4]

Materials:

  • Docosanedioic acid (1 molar equivalent)

  • Methanol (6-10 molar equivalents)

  • Fly ash or other solid acid catalyst (e.g., Amberlyst-15) (10% w/w of docosanedioic acid)

Procedure:

  • Reactor Charging: In a high-pressure batch reactor, charge the docosanedioic acid, methanol, and the solid acid catalyst.

  • Reaction: Seal the reactor and heat the mixture to 180-200°C with constant agitation for 4-6 hours. The reaction will proceed under autogenous pressure.

  • Catalyst Recovery: After the reaction, cool the reactor to room temperature. The solid catalyst can be recovered by filtration.[3]

  • Product Isolation: The excess methanol can be removed by distillation. The remaining crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data

Table 1: Typical Reaction Parameters and Yields for Diester Synthesis

ParameterLaboratory Scale (Homogeneous)Pilot Scale (Heterogeneous)[4]
Dicarboxylic Acid Docosanedioic AcidAdipic Acid (as model)
Alcohol MethanolMethanol
Catalyst H₂SO₄ (1-2 mol%)Fly Ash (10% w/w)
Molar Ratio (Acid:Alcohol) 1:20 - 1:301:6
Temperature Reflux (approx. 65-70°C)200°C
Reaction Time 4 - 8 hours4 hours
Typical Yield >90%~98%
Purity >95% (after recrystallization)98% (by GC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Docosanedioic Acid + Methanol + Acid Catalyst reaction Esterification (Reflux / High Temp) reactants->reaction neutralization Neutralization (if homogeneous catalyst) reaction->neutralization Crude Product extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification_method Recrystallization or Vacuum Distillation solvent_removal->purification_method final_product final_product purification_method->final_product Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Mass Transfer Limitation start->cause3 solution1a Increase Methanol Excess cause1->solution1a solution1b Improve Water Removal cause1->solution1b solution2a Optimize Catalyst Loading cause2->solution2a solution2b Regenerate/Replace Catalyst cause2->solution2b solution3a Increase Agitation cause3->solution3a solution3b Increase Temperature cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.

References

Improving peak resolution in the gas chromatography of diesters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the gas chromatography (GC) analysis of diesters.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of diesters in a question-and-answer format, providing systematic steps to identify and resolve them.

Q1: Why are my diester peaks tailing?

Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, is a common issue that can affect resolution and integration accuracy.

  • Possible Causes & Solutions:

    • Active Sites: Silanol groups on the inlet liner or the front of the column can interact with polar diester molecules, causing tailing.[1][2]

      • Solution: Use a deactivated (silylated) inlet liner.[1] Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2]

    • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing.

      • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, consider using a guard column to protect the analytical column.[3]

    • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can cause peak distortion.[1][2]

      • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth according to the instrument manufacturer's guidelines.[1][2]

Q2: What should I do if my diester peaks are co-eluting or poorly resolved?

Co-elution, the overlapping of two or more peaks, is a primary challenge in achieving accurate quantification. Poor resolution indicates that the separation between adjacent peaks is insufficient.[4]

  • Possible Causes & Solutions:

    • Inadequate Stationary Phase: The column's stationary phase may not have the appropriate selectivity for the diester isomers being analyzed.

      • Solution: Select a stationary phase with a polarity that is well-suited for separating your specific diesters. For fatty acid methyl esters (FAMEs), highly polar cyanopropyl siloxane columns (e.g., HP-88, CP-Sil 88) are often used.[4]

    • Suboptimal Temperature Program: The oven temperature program may not be optimized to separate critical pairs.

      • Solution:

        • Lower the Initial Temperature: Starting at a lower oven temperature can improve the separation of more volatile diesters.[3][4]

        • Reduce the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly enhance resolution, though it will increase the analysis time.[4][5]

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects both analysis time and separation efficiency.

      • Solution: Optimize the carrier gas flow rate. While a higher flow rate can shorten analysis time, an optimal flow rate will provide the best balance of efficiency and resolution.[6][7][8]

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks and poor resolution.

      • Solution: Reduce the injection volume or dilute the sample. Using a split injection can also help prevent column overload.[3]

Q3: Why do I see "ghost peaks" in my chromatogram?

Ghost peaks are unexpected peaks that appear in a chromatogram, which are not present in the sample.

  • Possible Causes & Solutions:

    • Contamination: Contamination can originate from the carrier gas, septum, inlet liner, or sample carryover from a previous injection.

      • Solution:

        • Ensure high-purity carrier gas and use appropriate gas purifiers.

        • Regularly replace the septum.

        • Clean or replace the inlet liner.

        • Run a blank solvent injection to check for carryover.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for diester analysis?

The choice of the GC column is critical for a successful separation.[4] Key parameters to consider are:

  • Stationary Phase: The polarity of the stationary phase should be matched to the polarity of the diesters. For separating cis/trans isomers of fatty acid diesters, highly polar phases are generally recommended.[4][9]

  • Column Dimensions:

    • Length: Longer columns provide better resolution but result in longer analysis times.[10]

    • Internal Diameter (ID): Narrower ID columns offer higher efficiency and better resolution.

    • Film Thickness: Thicker films are suitable for volatile analytes, while thinner films are better for less volatile compounds.[3]

Q2: How can I optimize the temperature program to improve resolution?

Temperature programming is a powerful tool for separating complex mixtures of diesters with a wide range of boiling points.[5][11]

  • Scouting Gradient: Start with a generic "scouting" gradient (e.g., 40°C initial temperature, ramp at 10°C/min to the column's maximum temperature) to determine the elution range of your analytes.[12]

  • Fine-Tuning:

    • For early eluting peaks, a lower initial temperature is beneficial.[3][12]

    • For closely eluting pairs, a slower ramp rate in the temperature range where they elute can improve separation.[4]

    • Isothermal holds can be introduced at specific temperatures to enhance the resolution of critical pairs.[12]

Q3: What is the effect of the carrier gas flow rate on peak resolution?

The carrier gas flow rate influences the efficiency of the separation.

  • Van Deemter Curve: Each carrier gas (e.g., Helium, Hydrogen, Nitrogen) has an optimal flow rate (or linear velocity) that provides the maximum efficiency (minimum plate height). Operating at this optimal flow rate will yield the best resolution.[7][8]

  • Practical Optimization: While theoretical optima exist, it is often beneficial to experimentally determine the best flow rate for a specific analysis by running the separation at different flow rates and observing the effect on the resolution of the critical peak pairs.

Data Presentation

Table 1: Example GC Method Parameters for Fatty Acid Methyl Ester (FAME) Analysis

ParameterMethod 1: Standard FAME Analysis[13]Method 2: Fast FAME Analysis[14]Method 3: High-Resolution FAME Analysis[13]
Column DB-Wax (30 m x 0.25 mm, 0.25 µm)DB-FastFAME (30 m x 0.25 mm, 0.25 µm)DB-23 (60 m x 0.25 mm, 0.15 µm)
Carrier Gas HeliumHydrogenHelium
Flow Rate/Pressure 230 kPa (constant pressure)Not specified2 mL/min (constant flow)
Inlet Temperature 250 °CNot specified250 °C
Injection Volume 1 µLNot specified1 µL
Split Ratio 50:1Not specified50:1
Oven Program 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min hold)80°C (1 min), then 20°C/min to 140°C, then 3°C/min to 240°C (5 min hold)120°C (1 min), then 10°C/min to 175°C (10 min hold), then 5°C/min to 210°C (5 min hold), then 5°C/min to 230°C (5 min hold)
Detector FIDFID & LUMAFID
Detector Temp. 280 °CNot specified280 °C

Experimental Protocols

Protocol: Gas Chromatographic Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a standard method for the separation and analysis of FAMEs, a common type of diester, using gas chromatography with flame ionization detection (GC-FID).

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary GC Column: Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or equivalent.[14]

  • Carrier Gas: Hydrogen or Helium (high purity).

  • Autosampler vials and syringes.

  • FAME standard mixture for system suitability and identification.

2. GC Method Parameters:

  • Inlet:

    • Temperature: 250 °C[13]

    • Injection Volume: 1 µL

    • Split Ratio: 100:1[4]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 140 °C.

    • Ramp 2: 3 °C/min to 240 °C, hold for 5 minutes.[4]

  • Carrier Gas:

    • Hydrogen at a constant flow rate.

  • Detector (FID):

    • Temperature: 280 °C[13]

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup Gas (Helium or Nitrogen): 30 mL/min

3. Sample Preparation:

  • Prepare FAMEs from the lipid sample via transesterification (e.g., using methanolic HCl or BF3-methanol).

  • Dissolve the final FAME extract in a suitable solvent (e.g., hexane (B92381) or heptane) to the desired concentration.

4. Analysis Procedure:

  • Equilibrate the GC system with the specified method parameters until a stable baseline is achieved.

  • Perform a blank solvent injection to ensure the system is free from contaminants.

  • Inject a FAME standard mixture to verify system suitability, including resolution of critical pairs and peak shapes.

  • Inject the prepared samples.

  • Identify and quantify the diester peaks by comparing their retention times and peak areas to those of the standards.

Visualizations

Troubleshooting_Peak_Resolution start Poor Peak Resolution (Tailing, Co-elution, Broadening) check_peak_shape Evaluate Peak Shape start->check_peak_shape tailing Peaks Tailing? check_peak_shape->tailing coelution Peaks Co-eluting? check_peak_shape->coelution broad All Peaks Broad? check_peak_shape->broad tailing->coelution No active_sites Check for Active Sites: - Use Deactivated Liner - Trim Column Inlet tailing->active_sites Yes column_contam Column Contamination: - Bakeout Column - Use Guard Column tailing->column_contam Yes install_issue Improper Installation: - Recut Column End - Check Installation Depth tailing->install_issue Yes coelution->broad No stat_phase Optimize Stationary Phase: - Select Phase with  Appropriate Polarity coelution->stat_phase Yes temp_prog Optimize Temperature Program: - Lower Initial Temp - Reduce Ramp Rate coelution->temp_prog Yes flow_rate Optimize Carrier Gas Flow coelution->flow_rate Yes overload Check for Column Overload: - Reduce Injection Volume - Dilute Sample broad->overload Yes injection Optimize Injection: - Increase Split Ratio broad->injection Yes end Resolution Improved broad->end No active_sites->end column_contam->end install_issue->end stat_phase->end temp_prog->end flow_rate->end overload->end injection->end

Caption: Troubleshooting workflow for improving peak resolution in GC.

GC_Method_Development_Workflow start Define Analytical Goal (e.g., Separate Diester Isomers) select_column Select GC Column: - Stationary Phase - Dimensions (L, ID, df) start->select_column initial_params Set Initial GC Parameters: - Inlet Temperature - Carrier Gas & Flow - Detector Settings select_column->initial_params scouting_run Perform Scouting Run (e.g., 10°C/min ramp) initial_params->scouting_run evaluate_chrom Evaluate Chromatogram: - Peak Resolution - Peak Shape - Analysis Time scouting_run->evaluate_chrom is_resolution_ok Resolution Adequate? evaluate_chrom->is_resolution_ok optimize_temp Optimize Temperature Program: - Adjust Initial Temp - Modify Ramp Rate(s) - Add Isothermal Holds is_resolution_ok->optimize_temp No validate_method Validate Optimized Method: - Linearity, Precision, Accuracy is_resolution_ok->validate_method Yes optimize_temp->evaluate_chrom optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->evaluate_chrom end Final Method validate_method->end

Caption: Workflow for GC method development for diester analysis.

References

Technical Support Center: Interpretation of Ambiguous NMR Signals in Long-Chain Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous signals in the NMR spectra of long-chain compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the aliphatic region of my ¹H NMR spectrum of a long-chain compound so poorly resolved and overlapping?

A1: This is a common challenge with long-chain compounds due to the repetitive methylene (B1212753) (-CH₂-) units.[1] These protons have very similar chemical environments, leading to their signals resonating at nearly identical frequencies, resulting in significant overlap.[1][2] This "envelope" of signals can make it difficult to distinguish individual proton resonances and extract meaningful coupling information.[1]

Q2: My NMR spectrum shows broad peaks. What are the potential causes and how can I fix it?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: High sample concentrations can lead to molecular aggregation, which restricts molecular tumbling and causes peak broadening. Try diluting the sample to see if the peaks sharpen.

  • Sample Viscosity: Highly viscous samples also slow down molecular tumbling, resulting in broader lines.[3] Diluting the sample or acquiring the spectrum at a higher temperature can reduce viscosity.[3]

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can cause paramagnetic broadening.[3] Degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles can mitigate this.[3]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.[3] Careful manual shimming of the spectrometer is crucial for obtaining sharp lines.[3]

  • Compound Insolubility: If the compound is not fully dissolved or precipitates during the experiment, it will cause severe line broadening.[3] Ensure your compound is fully soluble in the chosen deuterated solvent.[3]

Q3: I see unexpected signals in my spectrum. What is their likely origin?

A3: Unexpected peaks often originate from impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[4]

  • Water: Even in deuterated solvents, residual water can be present. Adding a drop of D₂O to your sample and re-acquiring the spectrum can confirm the presence of exchangeable protons (like -OH or -NH), as these signals will disappear or shift.[5]

  • Grease: Stopcock grease can sometimes contaminate a sample.

Referencing tables of common NMR solvent impurities can help in identifying these signals.[4]

Q4: How can I differentiate between CH, CH₂, and CH₃ groups within the overlapped aliphatic region?

A4: One-dimensional ¹³C NMR combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments is a powerful method for this purpose.[6][7]

  • A standard broadband-decoupled ¹³C NMR spectrum shows all unique carbon signals.[6]

  • A DEPT-90 experiment will only show signals from CH (methine) carbons.[6][8]

  • A DEPT-135 experiment will show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[6][8] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6]

By comparing these spectra, you can unambiguously determine the multiplicity of each carbon signal.

Troubleshooting Complex Spectra with 2D NMR

When 1D NMR spectra are insufficient due to signal overlap, 2D NMR techniques are essential for complete structural elucidation.[9][10]

Q5: How can I trace the connectivity of the carbon backbone in my long-chain compound?

A5: A combination of COSY and HSQC experiments is highly effective for this.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons (³J-coupling).[11][12][13] By identifying cross-peaks in the COSY spectrum, you can "walk" along the proton spin systems of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J-coupling).[14][15] It helps to resolve overlapping proton signals by spreading them out in the carbon dimension.[10][16]

By combining the information from both experiments, you can piece together the fragments of your long-chain compound.

Q6: I am having trouble connecting different fragments of my molecule. Which experiment can help?

A6: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this purpose. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling).[14][15][17][18] This is particularly useful for identifying connections across quaternary carbons or heteroatoms.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Long-Chain Aliphatic Moieties.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal -CH₃0.8 - 1.010 - 15
Methylene -(CH₂)n-1.2 - 1.420 - 35
-CH₂- adjacent to C=C2.0 - 2.325 - 35
-CH₂- adjacent to a carbonyl2.1 - 2.535 - 45
-CH₂- adjacent to an oxygen (-O-CH₂-)3.3 - 4.060 - 70
-CH₂- adjacent to a nitrogen (-N-CH₂-)2.2 - 2.940 - 50

Note: These are approximate ranges and can be influenced by neighboring functional groups and solvent effects.

Table 2: Summary of Key NMR Experiments for Long-Chain Compound Analysis.

ExperimentInformation ProvidedCommon Problem Solved
¹H NMR Proton chemical shifts, integration (proton count), and coupling patterns.Initial structural assessment.
¹³C NMR Number of unique carbons and their chemical environments.Determining the carbon skeleton.
DEPT-90 Identifies CH groups.[6][8]Differentiating methine carbons.
DEPT-135 Differentiates CH/CH₃ (positive) from CH₂ (negative) groups.[6][8]Resolving carbon multiplicity.
COSY Shows ³J H-H correlations (protons on adjacent carbons).[11][12]Tracing proton-proton connectivity.
HSQC Shows ¹J C-H correlations (which proton is attached to which carbon).[14]Resolving overlapping ¹H signals.
HMBC Shows ²J and ³J C-H correlations (long-range connectivity).[14][17]Connecting molecular fragments.

Experimental Protocols

DEPT-135 Protocol:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent at an appropriate concentration.

  • Spectrometer Setup: Tune and lock the spectrometer. Obtain a standard ¹³C spectrum to determine the spectral width.

  • Pulse Program: Select the DEPT-135 pulse sequence.

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data. Phase the spectrum so that CH₂ signals are negative and CH/CH₃ signals are positive.

COSY Protocol:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent.

  • Spectrometer Setup: Tune and lock the spectrometer. Acquire a standard ¹H spectrum to determine the spectral width in both dimensions.

  • Pulse Program: Select the COSY pulse sequence (e.g., cosygpqf).

  • Acquisition: Set the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve the desired resolution and signal-to-noise.

  • Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary. Phase the spectrum in both dimensions.

HSQC Protocol:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent.

  • Spectrometer Setup: Tune and lock the spectrometer. Obtain standard ¹H and ¹³C spectra to determine the respective spectral widths.

  • Pulse Program: Select an edited HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.2).

  • Acquisition: Set the acquisition parameters, including the ¹J C-H coupling constant (typically ~145 Hz for aliphatic carbons).

  • Processing: Apply a 2D Fourier transform. Phase the spectrum. The multiplicity editing will result in CH/CH₃ and CH₂ cross-peaks having opposite phases (often displayed as different colors).[17]

HMBC Protocol:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent.

  • Spectrometer Setup: Tune and lock the spectrometer. Obtain standard ¹H and ¹³C spectra to determine the respective spectral widths.

  • Pulse Program: Select the HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition: Set the acquisition parameters, including the long-range C-H coupling constant (typically optimized for 4-8 Hz).

  • Processing: Apply a 2D Fourier transform and phase the spectrum.

Visualization

Troubleshooting_Workflow Start Ambiguous NMR Spectrum CheckSample Check Sample Quality (Concentration, Purity, Solvent) Start->CheckSample Run1D Acquire 1D Spectra (¹H, ¹³C, DEPT) CheckSample->Run1D Overlap Significant Signal Overlap? Run1D->Overlap Run2D Acquire 2D Spectra (COSY, HSQC, HMBC) Overlap->Run2D Yes Interpret Interpret Data & Assign Structure Overlap->Interpret No Run2D->Interpret End Structure Elucidated Interpret->End Reassess Reassess Sample or Acquisition Parameters Interpret->Reassess Ambiguity Remains Reassess->CheckSample

Caption: A logical workflow for troubleshooting ambiguous NMR spectra of long-chain compounds.

Signal_Elucidation_Pathway H1_NMR Overlapping ¹H Signals (e.g., -CH₂- envelope) HSQC HSQC H1_NMR->HSQC Disperse signals COSY COSY H1_NMR->COSY C13_NMR ¹³C NMR DEPT DEPT-135 C13_NMR->DEPT C13_NMR->HSQC Carbon_Types Identify C, CH, CH₂, CH₃ DEPT->Carbon_Types CH_Connectivity Assign ¹J C-H (Resolve ¹H signals) HSQC->CH_Connectivity HH_Connectivity Identify Spin Systems (e.g., -CH₂-CH₂-) COSY->HH_Connectivity HMBC HMBC LongRange_Connectivity Connect Fragments (via Quaternary C, etc.) HMBC->LongRange_Connectivity Structure Assemble Full Structure Carbon_Types->Structure CH_Connectivity->HMBC CH_Connectivity->Structure HH_Connectivity->HMBC HH_Connectivity->Structure LongRange_Connectivity->Structure

Caption: Signaling pathway for structure elucidation using a combination of 1D and 2D NMR experiments.

References

Evaluating alternative catalysts for the esterification of docosanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of docosanedioic acid with alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalysts for the esterification of docosanedioic acid?

A1: Beyond traditional homogeneous catalysts like sulfuric acid, several classes of alternative catalysts are employed. These include solid acid catalysts such as clays (B1170129) (e.g., montmorillonite), zeolites, and ion-exchange resins, which offer advantages in terms of separation and reusability.[1][2] Heteropolyacids and supported metal oxides are also effective.[3][4] For milder reaction conditions and high selectivity, enzymatic catalysts like lipases are a viable option.[5][6]

Q2: What are the main advantages of using a heterogeneous catalyst over a homogeneous one?

A2: Heterogeneous catalysts are advantageous primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[7][8] This contrasts with homogeneous catalysts that often require neutralization and extensive washing steps, generating more waste. Solid catalysts are also generally less corrosive to equipment.[7]

Q3: Can enzymatic catalysts be used for the esterification of long-chain dicarboxylic acids like docosanedioic acid?

A3: Yes, enzymatic catalysts, particularly lipases, can be used for the esterification of dicarboxylic acids.[9] They offer high selectivity, operate under mild reaction conditions, and can minimize the formation of byproducts.[6] Immobilized enzymes are often used to facilitate recovery and reuse.[9]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting dicarboxylic acid.[10] Another common method, particularly in industrial settings, is to measure the decrease in the free fatty acid content through titration, often expressed as the acid value.

Q5: What are typical reaction conditions for the esterification of long-chain dicarboxylic acids?

A5: Reaction conditions vary depending on the catalyst. For solid acid catalysts, temperatures can range from 120-180°C with reaction times of 4-6 hours.[10][11] The molar ratio of alcohol to dicarboxylic acid is typically in excess to drive the reaction towards the product.[10] Enzymatic reactions are generally conducted at lower temperatures, around 40-70°C.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst- Ensure the catalyst has been properly activated and stored. - For solid catalysts, check for pore blockage and consider regeneration. - For enzymes, verify the activity and ensure the reaction conditions (pH, temperature) are optimal.
Insufficient reaction time or temperature- Extend the reaction time and monitor progress using TLC or titration.[10] - Gradually increase the reaction temperature within the catalyst's stability range.[11]
Equilibrium limitation- Use a Dean-Stark trap or molecular sieves to remove water, shifting the equilibrium towards the product.[10] - Increase the molar ratio of the alcohol reactant.[10]
Incomplete Conversion Catalyst deactivation- For solid acid catalysts, consider regeneration by washing with a solvent and drying, or calcination if appropriate. - For enzymatic catalysts, check for inhibition by substrates or products.
Poor mixing- Ensure adequate stirring to overcome mass transfer limitations, especially with heterogeneous catalysts.
Formation of Byproducts Side reactions due to high temperature- Lower the reaction temperature. - Consider using a more selective catalyst, such as an enzyme.
Catalyst-induced side reactions- For strong acid catalysts, side reactions like alcohol dehydration to form ethers can occur. Using a milder solid acid or enzymatic catalyst can mitigate this.
Difficulty in Separating the Catalyst Fine catalyst particles- For solid catalysts, allow for proper settling time or use centrifugation. - Consider using a catalyst with a larger particle size or a structured support.
Catalyst leaching- In the case of supported catalysts, leaching of the active species can occur.[3] Ensure the catalyst is robust under the reaction conditions.
Product Purification Issues Residual catalyst contamination- For homogeneous catalysts, ensure complete neutralization and thorough washing. - For heterogeneous catalysts, ensure complete filtration or decantation.
Emulsion formation during workup- Add a saturated brine solution during the aqueous wash to help break the emulsion.

Experimental Protocols

Protocol 1: Esterification using a Solid Acid Catalyst (e.g., Montmorillonite (B579905) Clay)
  • Catalyst Activation: Dry the montmorillonite clay catalyst in an oven at 110°C for 4 hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add docosanedioic acid, a large excess of the desired alcohol (e.g., ethanol, to also act as the solvent), and the activated catalyst (typically 1-5% by weight of the dicarboxylic acid).

  • Reaction: Heat the mixture to reflux. Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the docosanedioic acid spot disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diester.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enzymatic Esterification using Immobilized Lipase (B570770)
  • Reaction Setup: In a temperature-controlled shaker flask, combine docosanedioic acid, the alcohol (in a stoichiometric or slight excess), and the immobilized lipase (e.g., Candida antarctica lipase B). A solvent may be used if necessary, but solvent-free systems are often preferred.[5]

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-70°C) with continuous agitation.

  • Monitoring: Periodically take samples and analyze for the conversion of the dicarboxylic acid using HPLC or titration.

  • Work-up:

    • Separate the immobilized enzyme by filtration for reuse.

    • The product can be purified from the remaining reactants by solvent extraction or chromatography.

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Dicarboxylic Acid Esterification

Catalyst TypeCatalyst ExampleTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Key Advantages
Homogeneous AcidSulfuric Acid80 - 1304 - 8>95High activity, low cost
Heterogeneous (Clay)Al³⁺-montmorillonite100 - 1405 - 1094Reusable, low corrosion[1]
Heterogeneous (Resin)Amberlyst-16140>5>98High conversion, suitable for flow chemistry
Heterogeneous (HPA)Tungstosilicic Acid60 - 802 - 6~93High acidity, mild conditions[3]
EnzymaticImmobilized Lipase40 - 708 - 48>90High selectivity, mild conditions, minimal byproducts

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Docosanedioic Acid, Alcohol) Setup Reaction Setup (Flask, Reflux/Shaker) Reactants->Setup Catalyst Catalyst (e.g., Solid Acid, Enzyme) Activation Catalyst Activation (if required) Catalyst->Activation Activation->Setup Esterification Esterification (Heating, Stirring) Setup->Esterification Monitoring Reaction Monitoring (TLC, Titration) Esterification->Monitoring Monitoring->Esterification Incomplete Separation Catalyst Separation (Filtration) Monitoring->Separation Complete Separation->Catalyst Recycle Purification Product Purification (Extraction, Chromatography) Separation->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis Troubleshooting_Tree Start Low Product Yield Check_Conversion Is the starting material consumed? Start->Check_Conversion Check_Catalyst Is the catalyst active? Check_Conversion->Check_Catalyst No Sol_Purification Investigate work-up and purification steps for product loss. Check_Conversion->Sol_Purification Yes Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Activate Activate or replace catalyst. Check_Catalyst->Sol_Activate No Check_Equilibrium Is water being removed effectively? Check_Conditions->Check_Equilibrium Yes Sol_Optimize Increase temperature or time. Check_Conditions->Sol_Optimize No Sol_Equilibrium Use Dean-Stark or molecular sieves. Check_Equilibrium->Sol_Equilibrium No

References

Validation & Comparative

A Comparative Guide to Dimethyl Docosanedioate and Dimethyl Azelate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to achieving desired product performance and stability. This guide provides a detailed comparison of two diesters, Dimethyl Docosanedioate and Dimethyl Azelate, offering insights into their physicochemical properties and potential applications, particularly for researchers, scientists, and drug development professionals. While both molecules share a common structural motif, their differing chain lengths impart distinct characteristics that influence their utility in various formulations.

Physicochemical Properties: A Tale of Two Chains

The fundamental differences between this compound and Dimethyl Azelate arise from the significant disparity in the length of their aliphatic chains. This compound, with a 22-carbon backbone, is a much larger and more lipophilic molecule than Dimethyl Azelate, which possesses a 9-carbon chain. This variation in molecular architecture has a profound impact on their physical properties, as summarized in the table below. It is important to note that experimental data for this compound is limited, and some values are estimated based on trends observed in homologous series of long-chain dicarboxylic acid esters.

PropertyThis compoundDimethyl Azelate
Molecular Formula C₂₄H₄₆O₄C₁₁H₂₀O₄[1]
Molecular Weight 398.62 g/mol 216.27 g/mol [1]
Melting Point Estimated to be higher than Dimethyl Dodecanedioate (B1236620) (30-32 °C)[2]18 °C[3]
Boiling Point Estimated to be significantly higher than Dimethyl Dodecanedioate (187-188 °C at 14 mmHg)[2]156 °C at 20 mmHg
Density Estimated to be slightly lower than Dimethyl Dodecanedioate (~0.99 g/mL)[2]1.007 g/mL at 25 °C
Solubility Insoluble in water; soluble in nonpolar organic solvents.Slightly soluble in water; soluble in organic solvents.[3]
Appearance Likely a white to off-white waxy solid at room temperature.Colorless to light yellow liquid at room temperature.[3]

Applications in Pharmaceutical and Cosmetic Formulations

The distinct properties of these two diesters suggest different areas of application within drug development and cosmetic science.

Dimethyl Azelate , with its lower molecular weight and melting point, is a versatile ingredient. Its liquid form at room temperature and good solvency for many active pharmaceutical ingredients (APIs) make it a suitable vehicle for topical and transdermal formulations. It can act as a plasticizer in polymer films and coatings, enhancing their flexibility.[4] Furthermore, its structural similarity to azelaic acid, a known therapeutic agent for skin conditions, suggests its potential use in dermatological products.[5]

This compound , owing to its long aliphatic chain, is expected to exhibit strong gelling or structuring properties in nonpolar systems. This makes it a candidate for creating oleogels or anhydrous formulations with a solid or semi-solid consistency. Such systems can be advantageous for controlled-release applications, providing a matrix for the sustained delivery of lipophilic drugs.[6] Its waxy nature could also be leveraged in cosmetic formulations to provide structure and emollience.

Experimental Protocols

To empirically compare the properties and performance of this compound and Dimethyl Azelate, the following experimental protocols are recommended.

Determination of Gelling Capability

A critical parameter for formulation development is the ability of an excipient to form a stable gel. The gelling capability can be assessed by preparing a series of dilutions of each diester in a relevant oil (e.g., mineral oil, isopropyl myristate) and determining the minimum gelling concentration (MGC).

Protocol:

  • Prepare stock solutions of this compound and Dimethyl Azelate in the chosen oil.

  • Create a series of dilutions in sealed vials.

  • Heat the vials in a water bath until the diester is fully dissolved.

  • Allow the vials to cool to room temperature and then store at a controlled temperature (e.g., 4 °C or 25 °C) for 24 hours.

  • The MGC is the lowest concentration at which the solution no longer flows when the vial is inverted.

Rheological Characterization of Gels

The mechanical properties of the gels are crucial for their application. Rheological measurements can provide quantitative data on gel strength and behavior under shear.

Protocol:

  • Prepare gels of both diesters at a concentration above their respective MGCs.

  • Conduct oscillatory rheology using a cone-and-plate or parallel-plate rheometer.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a stronger gel.

  • Perform a strain sweep to determine the yield stress, which is the minimum stress required to initiate flow.

A general workflow for this characterization is depicted below:

G cluster_prep Gel Preparation cluster_rheo Rheological Measurement cluster_analysis Data Analysis A Weigh Diester and Oil B Heat to Dissolve A->B C Cool to Form Gel B->C D Load Sample onto Rheometer C->D E Frequency Sweep D->E F Strain Sweep D->F G Determine G' and G'' E->G H Determine Yield Stress F->H

Fig. 1: Experimental workflow for rheological characterization.

Logical Relationship in Formulation Selection

The choice between this compound and Dimethyl Azelate is dictated by the desired formulation characteristics. The following diagram illustrates the decision-making process based on the intended application.

G Start Desired Formulation Type Liquid Liquid/Semi-solid Topical Start->Liquid Solid Solid/Anhydrous Formulation Start->Solid Plasticizer Plasticizer for Film Liquid->Plasticizer DMA Dimethyl Azelate Liquid->DMA Gelling Gelling Agent for Oil Solid->Gelling ControlledRelease Controlled Release Matrix Solid->ControlledRelease Plasticizer->DMA DMDD This compound Gelling->DMDD ControlledRelease->DMDD

Fig. 2: Decision tree for selecting between the two diesters.

Conclusion

This compound and Dimethyl Azelate represent two ends of a spectrum within the dicarboxylic acid diester family. Dimethyl Azelate is a versatile liquid excipient suitable for a range of topical applications where solvency and plasticization are required. In contrast, the long-chain nature of this compound suggests its primary utility as a structuring or gelling agent for non-aqueous systems, offering potential in the development of novel controlled-release drug delivery platforms. The provided experimental protocols offer a starting point for researchers to quantitatively compare these two compounds and select the optimal candidate for their specific formulation needs. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in pharmaceutical and cosmetic sciences.

References

A comparative study of synthesis methods for long-chain diesters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Long-Chain Diesters for Researchers and Drug Development Professionals

The synthesis of long-chain diesters is a cornerstone in the development of a wide array of materials, from advanced lubricants and plasticizers to critical intermediates in pharmaceutical and polymer manufacturing.[1][2] The selection of an appropriate synthetic methodology is paramount to achieving desired product specifications, process efficiency, and sustainability. This guide provides an objective comparison of the three primary methods for synthesizing long-chain diesters: Fischer esterification, transesterification, and enzymatic synthesis, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The choice of a synthesis route for long-chain diesters hinges on a balance of factors including reaction time, temperature, catalyst choice, and achievable yield. The following table summarizes quantitative data for the synthesis of a representative long-chain diester, Bis(2-ethylhexyl) adipate (B1204190), via different methods.

Synthesis MethodTarget DiesterDicarboxylic Acid/EsterAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer Esterification Bis(2-ethylhexyl) adipateAdipic Acid2-EthylhexanolH₂SO₄Boiling/RefluxNot Specified~64[3]
Fischer Esterification Dioctyl adipateAdipic Acid2-EthylhexanolTetrabutyl titanate & p-TsOH120-130 then 210-2201.5 then 4>99[2]
Transesterification Di-n-butyl adipateDimethyl adipaten-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThis guide provides a general protocol.
Enzymatic Synthesis Bis(2-ethylhexyl) adipateAdipic Acid2-EthylhexanolCandida antarctica lipase (B570770) B452466[4]
Enzymatic Synthesis Di(2-ethylhexyl) adipateAdipic Acid2-EthylhexanolCandida antarctica lipase B (Novozym 435)503100

Detailed Experimental Protocols

Fischer Esterification: Synthesis of Bis(2-ethylhexyl) Adipate

This protocol describes the direct esterification of adipic acid with 2-ethylhexanol using a strong acid catalyst and azeotropic removal of water.

Materials:

  • Adipic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine adipic acid (1.0 equivalent), 2-ethylhexanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Azeotropic Distillation: Add toluene to the flask to facilitate the removal of water. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as a toluene-water azeotrope.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and any excess 2-ethylhexanol using a rotary evaporator under reduced pressure.

    • For higher purity, the crude product can be further purified by vacuum distillation.

Transesterification: Synthesis of a Long-Chain Diester

This generalized protocol outlines the synthesis of a long-chain diester via the reaction of a short-chain dialkyl ester with a long-chain alcohol.

Materials:

  • Dimethyl adipate (or another short-chain dialkyl adipate)

  • Long-chain alcohol (e.g., 1-octanol, 1-decanol)

  • Catalyst (e.g., sodium methoxide, titanium alkoxide)

  • Inert solvent (optional, e.g., toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine dimethyl adipate (1.0 equivalent) and the long-chain alcohol (2.5 equivalents).

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to a temperature that allows for the distillation of the short-chain alcohol (e.g., methanol) byproduct, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of short-chain alcohol collected or by techniques such as gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture.

    • Neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used).

    • Wash the mixture with water to remove any remaining catalyst and byproducts.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent (if used) and excess long-chain alcohol by vacuum distillation to obtain the purified long-chain diester.

Enzymatic Synthesis: Synthesis of Bis(2-ethylhexyl) Adipate

This protocol details the synthesis of bis(2-ethylhexyl) adipate using an immobilized lipase as a biocatalyst.

Materials:

  • Adipic acid

  • 2-Ethylhexanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Cyclohexane (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve adipic acid (1.0 mmol) in cyclohexane.

  • Substrate Addition: Add 2-ethylhexanol to the mixture.

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B.

  • Reaction: Place the flask in a thermostatic shaker at 45°C and agitate for 24 hours.

  • Enzyme Recovery: After the reaction, filter the mixture to recover the immobilized enzyme, which can be washed and potentially reused.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and any unreacted alcohol.

    • The crude product can be further purified by column chromatography.

Visualizing the Synthesis Comparison Workflow

The following diagram illustrates the logical workflow for comparing the different synthesis methods for long-chain diesters.

Synthesis_Comparison_Workflow cluster_Methods Synthesis Methods cluster_Parameters Key Comparison Parameters cluster_Analysis Analysis & Selection Fischer Fischer Esterification Yield Yield (%) Fischer->Yield Time Reaction Time (h) Fischer->Time Temp Temperature (°C) Fischer->Temp Catalyst Catalyst & Loading Fischer->Catalyst Purity Product Purity Fischer->Purity Sustainability Sustainability (e.g., E-factor) Fischer->Sustainability Data Comparative Data Table Fischer->Data Trans Transesterification Trans->Yield Trans->Time Trans->Temp Trans->Catalyst Trans->Purity Trans->Sustainability Trans->Data Enzymatic Enzymatic Synthesis Enzymatic->Yield Enzymatic->Time Enzymatic->Temp Enzymatic->Catalyst Enzymatic->Purity Enzymatic->Sustainability Enzymatic->Data Protocols Detailed Protocols Decision Optimal Method Selection Data->Decision Protocols->Decision

Caption: Workflow for comparing long-chain diester synthesis methods.

Conclusion

The synthesis of long-chain diesters can be effectively achieved through Fischer esterification, transesterification, and enzymatic routes.[2] Fischer esterification is a robust and versatile method, particularly for laboratory-scale synthesis. Transesterification is highly relevant for industrial processes, especially when utilizing bio-based feedstocks. Enzymatic synthesis is emerging as a powerful, sustainable alternative that offers high selectivity under mild conditions. The optimal choice of synthesis route will depend on factors such as the specific diester target, available starting materials, desired scale of production, and environmental considerations.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Validation of Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of long-chain diesters like Dimethyl docosanedioate (B1260847) is paramount in various research and development sectors, including polymer chemistry, drug delivery systems, and materials science. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of Dimethyl docosanedioate. To offer a practical perspective in the frequent absence of readily available spectral data for such a specific long-chain molecule, we will compare its predicted spectroscopic features with experimentally obtained data for homologous, shorter-chain diesters: Dimethyl dodecanedioate (B1236620) and Dimethyl tetradecanedioate (B1240563).

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its shorter-chain analogs. These values are critical for the identification and structural confirmation of these molecules.

Table 1: ¹H NMR Chemical Shift (δ) Comparison

ProtonsThis compound (Predicted)Dimethyl dodecanedioate (Experimental)Dimethyl tetradecanedioate (Experimental)
Methoxy (-OCH₃)~3.67 ppm (singlet)~3.67 ppm (singlet)~3.67 ppm (singlet)
α-Methylene (-CH₂-COO)~2.30 ppm (triplet)~2.30 ppm (triplet)~2.30 ppm (triplet)
β-Methylene (-CH₂-CH₂-COO)~1.62 ppm (multiplet)~1.62 ppm (multiplet)~1.62 ppm (multiplet)
Methylene Chain (-(CH₂)₁₈-)~1.25 ppm (multiplet)~1.29 ppm (multiplet)~1.28 ppm (multiplet)

Table 2: ¹³C NMR Chemical Shift (δ) Comparison

CarbonThis compound (Predicted)Dimethyl dodecanedioate (Experimental)Dimethyl tetradecanedioate (Experimental)
Carbonyl (-COO-)~174.3 ppm~174.3 ppm~174.3 ppm
Methoxy (-OCH₃)~51.4 ppm~51.4 ppm~51.4 ppm
α-Methylene (-CH₂-COO)~34.1 ppm~34.1 ppm~34.1 ppm
Methylene Chain (-(CH₂)₁₈-)~29.7 - 29.1 ppm~29.4 - 29.1 ppm~29.6 - 29.1 ppm
β-Methylene (-CH₂-CH₂-COO)~25.0 ppm~25.0 ppm~25.0 ppm

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Functional GroupThis compound (Predicted)Dimethyl dodecanedioate (Experimental)Dimethyl tetradecanedioate (Experimental)
C=O Stretch (Ester)~1740 cm⁻¹~1740 cm⁻¹~1740 cm⁻¹
C-O Stretch (Ester)~1245 cm⁻¹ and ~1170 cm⁻¹~1245 cm⁻¹ and ~1170 cm⁻¹~1245 cm⁻¹ and ~1170 cm⁻¹
C-H Stretch (Alkyl)~2920 cm⁻¹ and ~2850 cm⁻¹~2920 cm⁻¹ and ~2850 cm⁻¹~2920 cm⁻¹ and ~2850 cm⁻¹
C-H Bend (Alkyl)~1465 cm⁻¹~1465 cm⁻¹~1465 cm⁻¹

Table 4: Mass Spectrometry (m/z) Fragments Comparison

IonThis compound (Predicted)Dimethyl dodecanedioate (Experimental)Dimethyl tetradecanedioate (Experimental)
[M]⁺398.7258.4286.4
[M-31]⁺ (Loss of ·OCH₃)367.7227.4255.4
[M-74]⁺ (McLafferty Rearrangement)324.7184.4212.4
[CH₃OCO(CH₂)₂₀]⁺367.7--
[CH₃OCO(CH₂)₈]⁺-185.3-
[CH₃OCO(CH₂)₁₀]⁺--213.3

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the diester.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Processing: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the diester.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (in split mode, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a compound like this compound using the described spectroscopic techniques.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Structure Validation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample_Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Sample_Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS NMR_Data ¹H: Chemical Shift, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Validation Structure Validation & Comparison with Alternatives NMR_Data->Structure_Validation IR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Spectroscopic validation workflow.

This comprehensive approach, combining predictive analysis for the target molecule with experimental data from suitable alternatives, provides a robust framework for the structural validation of this compound and other long-chain diesters. The provided experimental protocols serve as a foundation for obtaining high-quality, reliable data essential for accurate structural elucidation in a research and development setting.

A Comparative Guide to Sourcing Certified Analytical Standards for Dimethyl Docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, certified analytical standards is a critical step in ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of sourcing options for certified analytical standards of Dimethyl docosanedioate (B1260847) (CAS No. 22399-98-0), a long-chain dicarboxylic acid dimethyl ester with the molecular formula C24H46O4.[1]

Comparison of Supplier Specifications

The availability of certified analytical standards for Dimethyl docosanedioate can be limited. However, several chemical suppliers offer this compound, with varying levels of documentation and certification. Below is a comparative table summarizing the typical specifications that researchers should look for when sourcing this standard.

Specification Supplier A (Typical High-Purity Grade) Supplier B (Research Grade) Alternative (Custom Synthesis)
Product Name This compoundDocosanedioic acid, dimethyl esterThis compound
CAS Number 22399-98-022399-98-022399-98-0
Purity (by GC) ≥99.0%≥95% (typical)As per client specification (e.g., >99.5%)
Identity Confirmed by ¹H NMR, ¹³C NMR, Mass SpectrometryVaries, may not be explicitly statedFull characterization provided
Certificate of Analysis Provided with lot-specific purity and dataMay be available upon requestComprehensive CoA with all analytical data
Format Neat solidNeat solidNeat solid or solution in a specified solvent
Storage Conditions Room temperatureRoom temperatureAs recommended based on stability studies
Availability In-stock (e.g., Larodan AB, Sigma-Aldrich)In-stock (e.g., Hangzhou Leap Chem Co., Ltd.)Made-to-order

Note: The information in the table is representative and should be verified with the specific supplier before purchase. Larodan AB, available through distributors like Stratech, lists "this compound" and provides the CAS number 22399-98-0.[2][3] Hangzhou Leap Chem Co., Ltd. also lists "Docosanedioic acid dimethyl ester" with the same CAS number.[4] Sigma-Aldrich offers "this compound AldrichCPR," which should be investigated for its suitability as a certified standard.[5]

Experimental Protocols

Accurate quantification and identification of this compound require robust analytical methods. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of long-chain dicarboxylic acid methyl esters.

Gas Chromatography (GC) for Purity Assessment

This method is suitable for determining the purity of a this compound standard.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column suitable for high-temperature analysis of long-chain esters (e.g., a low-bleed, non-polar stationary phase like DB-5ms or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/minute to 320°C.

    • Final hold: 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the standard in a high-purity solvent like hexane (B92381) or chloroform (B151607) to a concentration of approximately 1 mg/mL.

Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

This method is used to confirm the identity of this compound by analyzing its mass spectrum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • GC column and conditions as described above.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis: The resulting mass spectrum should be compared to a reference spectrum for this compound or interpreted based on the expected fragmentation pattern for a long-chain dimethyl ester.

Mandatory Visualizations

Sourcing_Workflow Workflow for Sourcing Analytical Standards A Define Requirements (Purity, Quantity, Format) B Identify Potential Suppliers (e.g., Larodan, Sigma-Aldrich) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Compare Supplier Specifications (Purity, Price, Availability) C->D E Select Supplier and Place Order D->E F Receive and Verify Standard (Check CoA, Perform Incoming QC) E->F G Store Standard Appropriately F->G

Caption: A streamlined workflow for sourcing certified analytical standards.

Experimental_Workflow Analytical Workflow for Standard Verification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Accurately weigh analytical standard B Dissolve in appropriate high-purity solvent (e.g., Hexane) A->B C GC-FID Analysis for Purity Assessment B->C D GC-MS Analysis for Identity Confirmation B->D E Calculate Purity from GC-FID Data C->E F Compare Mass Spectrum with Reference D->F

Caption: A typical experimental workflow for the verification of a this compound standard.

References

Inter-laboratory validation of analytical methods for Dimethyl docosanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Analytical Methods for Dimethyl Docosanedioate (B1260847)

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dimethyl docosanedioate is crucial for product quality control and formulation development. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of this compound. The performance of these methods is compared based on simulated inter-laboratory validation data from two hypothetical laboratories, Lab A and Lab B.

Data Presentation

The following tables summarize the quantitative performance characteristics of the GC-FID and HPLC-UV methods as determined by Lab A and Lab B.

Table 1: Comparison of GC-FID Method Validation Parameters

ParameterLab ALab BAcceptance Criteria
Linearity (Correlation Coefficient, r²) >0.999>0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.5%< 1.8%≤ 2.0%
Precision (Intermediate Precision, %RSD) < 2.0%< 2.2%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mLReportable

Table 2: Comparison of HPLC-UV Method Validation Parameters

ParameterLab ALab BAcceptance Criteria
Linearity (Correlation Coefficient, r²) >0.998>0.999≥ 0.998
Accuracy (% Recovery) 99.0% - 101.5%98.8% - 102.0%98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.8%< 2.0%≤ 2.0%
Precision (Intermediate Precision, %RSD) < 2.5%< 2.8%≤ 3.0%
Limit of Detection (LOD) 0.10 µg/mL0.12 µg/mLReportable
Limit of Quantification (LOQ) 0.30 µg/mL0.36 µg/mLReportable

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analyses are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and make up to the mark.

  • Prepare a series of calibration standards of this compound in n-hexane.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 320°C.

3. Data Analysis:

  • Quantify the this compound peak based on the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in acetonitrile (B52724) and make up to the mark.

  • Prepare a series of calibration standards of this compound in acetonitrile.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Quantify the this compound peak based on the calibration curve generated from the standard solutions.

Mandatory Visualization

The following diagram illustrates the workflow of an inter-laboratory method validation process.

InterLaboratoryValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Analytical Method & Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Lab A: Method Implementation & Validation C->D E Lab B: Method Implementation & Validation C->E F Collect & Statistically Analyze Data (e.g., Cochran's, Grubb's tests) D->F E->F G Evaluate Method Performance Parameters (Reproducibility, Repeatability) F->G H Final Validation Report G->H I I H->I Method Adoption

A comparative analysis of GC-MS and NMR for characterizing diesters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of diesters is crucial for ensuring product quality, understanding reaction kinetics, and guaranteeing the safety of materials. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for diester analysis, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for specific research needs.

At a Glance: GC-MS vs. NMR for Diester Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile and semi-volatile compounds based on their physicochemical properties, followed by detection and identification based on their mass-to-charge ratio.Provides detailed information about the molecular structure, including the chemical environment of atoms, connectivity, and stereochemistry, based on the magnetic properties of atomic nuclei.
Strengths - High sensitivity and selectivity.[1] - Excellent for separating complex mixtures.[1] - Provides molecular weight and fragmentation patterns for identification.[2]- Non-destructive technique.[3] - Provides unambiguous structural elucidation, including isomerism.[3] - Quantitative without the need for specific reference standards for each analyte (qNMR).[2]
Weaknesses - Requires analytes to be volatile or amenable to derivatization.[3] - Can be destructive to the sample. - May not distinguish between some isomers.[4]- Lower sensitivity compared to GC-MS.[2] - Requires larger amounts of pure sample for detailed analysis.[3] - Can be less effective for highly complex mixtures without prior separation.
Sample Prep Often requires extraction, cleanup, and sometimes derivatization to increase volatility.[5][6]Typically involves dissolving the sample in a suitable deuterated solvent.[7]
Typical Use - Identification and quantification of known diesters. - Screening for impurities and contaminants.[2] - Analysis of complex mixtures of esters.- Unambiguous structure determination of novel diesters. - Studying stereochemistry and isomerism. - Accurate purity assessment and quantification of major components.[2]

Quantitative Performance Data

The following tables summarize quantitative data for the analysis of diesters and related compounds using GC-MS and NMR. It is important to note that a direct comparison for the same diester analyte across both techniques is not always available in the literature; therefore, data for representative plasticizer diesters are presented.

GC-MS Quantitative Data for Phthalate and Adipate (B1204190) Diesters
AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Diethyl Phthalate (DEP)0.05–10.0 µg/mL≥ 0.9991.5–3.0 ng/mL-[5]
Di-n-butyl Phthalate (DBP)3.0–250.0 µg/L> 0.9983.0–5.0 µg/L10.0–15.0 µg/L[5]
Benzyl Butyl Phthalate (BBP)3.0–250.0 µg/L> 0.9983.0–5.0 µg/L10.0–15.0 µg/L[5]
Di(2-ethylhexyl) Phthalate (DEHP)5.0–250.0 µg/L> 0.9983.0–5.0 µg/L10.0–15.0 µg/L[5]
Di(2-ethylhexyl) Adipate (DEHA)5 - 1000 ng/g> 0.998--[6]
NMR Quantitative Data for Plasticizer Diesters
Analyte/MethodLinearity RangeCorrelation Coefficient (r²)Quantification LimitPrecision (%RSD)Reference
Plasticizers in PVC (Low-Field NMR)0.97 to 970 mg/mL> 0.99< 2 mg/mL (in solution)-[3][8][9]
General qNMR for Natural ProductsDynamic Range 5,000:1-< 10 µM (LOD)-[10]
qNMR with External Standard515 µM - 52.11 mM--0.35 - 1.07%[11]

Experimental Protocols

GC-MS Protocol for the Analysis of Adipate Esters in a Solid Matrix

This protocol is adapted from established methodologies for analyzing plasticizers in packaging materials.[6]

1. Sample Preparation (Solvent Extraction and Solid-Phase Extraction - SPE)

  • Materials and Reagents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (HPLC grade), n-Hexane (HPLC grade), Deionized water, SPE Cartridges (e.g., Oasis MAX), Glass vials with PTFE-lined caps.

  • Procedure:

    • Cut the solid sample (e.g., plastic film) into small pieces (approx. 2x2 mm).

    • Accurately weigh approximately 1 gram of the sample into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex for 5 minutes, followed by ultrasonication for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in deionized water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the adipate esters with 10 mL of n-hexane.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

2. GC-MS Analysis

  • Instrument Parameters (Example):

    • Gas Chromatograph: Agilent HP-5MS-UI capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[12]

    • Injector Temperature: 280°C.[6]

    • Injection Volume: 1 µL.[6]

    • Injection Mode: Splitless.[6]

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.[6]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

NMR Protocol for the Quantitative Analysis of Diesters

This protocol provides a general workflow for quantitative NMR (qNMR) analysis.

1. Sample Preparation

  • Materials and Reagents: Deuterated solvent (e.g., Chloroform-d, DMSO-d6), high-purity internal standard (e.g., maleic acid, dimethyl sulfone), Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh a known amount of the diester sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Ensure complete dissolution; vortex or sonicate if necessary.

    • Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[13]

2. NMR Data Acquisition

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[14]

    • Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 8 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[15]

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate quantification.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): Sufficient to cover all proton signals (e.g., 20 ppm).

3. Data Processing and Quantification

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

  • Quantification:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      Where: I = integral value, N = number of protons giving rise to the signal, MW = molecular weight, m = mass, P = purity of the internal standard, and IS = internal standard.[2]

Visualizing the Workflows

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Diester Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification MassSpectra->Identification Identification->Quantification

Caption: Workflow for GC-MS analysis of diesters.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Diester Sample Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Locking Locking Transfer->Locking Shimming Shimming Locking->Shimming Acquisition 1D/2D NMR Experiments Shimming->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration StructureElucidation Structure Elucidation Processing->StructureElucidation Quantification Purity/Concentration Calculation Integration->Quantification

Caption: Workflow for NMR analysis of diesters.

Conclusion

Both GC-MS and NMR are indispensable tools for the characterization of diesters, each offering unique advantages. GC-MS excels in the sensitive detection and quantification of diesters in complex mixtures, making it ideal for quality control and impurity profiling.[1][2] In contrast, NMR provides unparalleled detail for unambiguous structural elucidation, including the determination of isomeric forms, and offers a robust method for absolute quantification without the need for extensive calibration with specific standards.[2][3]

For a comprehensive characterization strategy, a combination of both techniques is often recommended. GC-MS can be utilized for initial screening and the identification of components in a mixture, while NMR can be employed for the definitive structural confirmation of key compounds and for accurate purity assessment.[2] The choice between GC-MS and NMR, or their complementary use, will ultimately depend on the specific analytical question, the nature of the sample, and the required level of detail.

References

A Comparative Guide to the Thermal Stability of Long-Chain Aliphatic Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various long-chain aliphatic diesters, which are crucial components in numerous applications, including as plasticizers, lubricants, and excipients in pharmaceutical formulations. Understanding the thermal stability of these esters is paramount for predicting their performance at elevated temperatures, ensuring product integrity, and establishing safe processing and storage conditions. This report summarizes key experimental data on the thermal decomposition of selected diesters, details the methodologies for thermal analysis, and presents a logical framework for their degradation pathways.

Quantitative Comparison of Thermal Stability

The thermal stability of long-chain aliphatic diesters is influenced by factors such as the length of the dicarboxylic acid chain and the structure of the alcohol moiety. Thermogravimetric analysis (TGA) is a standard technique used to evaluate thermal stability by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere. Key parameters from TGA include the onset of decomposition temperature (Tonset), which indicates the temperature at which significant degradation begins, and the temperature of maximum decomposition rate (Tmax).

Below is a summary of TGA data for a selection of long-chain aliphatic diesters. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources and serves as a comparative benchmark.

DiesterDicarboxylic AcidAlcohol MoietyOnset of Decomposition (°C)Temperature at Max. Decomposition Rate (°C)Reference
Decyl Butoxyethyl AdipateAdipic AcidDecyl Butoxyethyl221278[1]
Decyl Phenoxyethyl AdipateAdipic AcidDecyl Phenoxyethyl215316[1]
Di(2-ethylhexyl) Adipate (DOA)Adipic Acid2-Ethylhexyl~200Not Specified[2]
Di(2-ethylhexyl) Sebacate (DOS)Sebacic Acid2-EthylhexylNot SpecifiedNot Specified
Diisononyl Adipate (DINA)Adipic AcidIsononylNot SpecifiedNot Specified
Di(2-ethylhexyl) Azelate (DOZ)Azelaic Acid2-EthylhexylNot SpecifiedNot Specified

Note: "Not Specified" indicates that the data was not available in the reviewed literature under comparable conditions. The thermal stability of diesters like DOS, DINA, and DOZ is generally considered to be high, but specific onset temperatures can vary based on the experimental setup.

Experimental Protocols

A standardized methodology is crucial for obtaining comparable and reproducible thermal stability data. The following is a detailed protocol for Thermogravimetric Analysis (TGA) based on ASTM E1131, suitable for the analysis of long-chain aliphatic diesters.[1]

Thermogravimetric Analysis (TGA) Protocol

1. Instrument Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials such as calcium oxalate (B1200264) and indium are typically used for calibration.

2. Sample Preparation:

  • Accurately weigh a 5-10 mg sample of the long-chain aliphatic diester into a clean, tared TGA crucible (e.g., aluminum or platinum).

  • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

3. Experimental Conditions:

  • Place the sample crucible and a reference crucible (empty) into the TGA furnace.

  • Purge the furnace with an inert gas, such as high-purity nitrogen, at a constant flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Equilibrate the sample at a starting temperature of 30°C and hold for 5 minutes to ensure thermal equilibrium.

  • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

4. Data Analysis:

  • Record the sample mass as a function of temperature.

  • The TGA thermogram will show a plot of percentage weight loss versus temperature.

  • Determine the onset of decomposition temperature (Tonset) , which is the temperature at which a significant deviation from the baseline is observed. This can be calculated using the tangent method at the point of the steepest slope on the weight loss curve.

  • Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve, which represents the point of the fastest weight loss.

Visualization of Thermal Decomposition Pathway

The primary thermal degradation mechanism for many long-chain aliphatic esters containing beta-hydrogens on the alcohol moiety is a non-radical, intramolecular elimination reaction known as ester pyrolysis or a β-hydrogen elimination.[3] This process involves a six-membered transition state, leading to the formation of an alkene and a carboxylic acid. At higher temperatures, further decomposition of these initial products can occur.

Thermal_Decomposition_Pathway ester Long-Chain Aliphatic Diester transition Six-Membered Transition State ester->transition Heat (Ester Pyrolysis) products Initial Decomposition Products transition->products alkene Alkene products->alkene β-Hydrogen Elimination acid Carboxylic Acid products->acid β-Hydrogen Elimination secondary_products Secondary Decomposition (Higher Temperatures) alkene->secondary_products Further Heating acid->secondary_products Further Heating smaller_molecules Smaller Volatile Molecules (e.g., CO, CO2, H2O, hydrocarbons) secondary_products->smaller_molecules

Caption: Logical workflow of the primary thermal decomposition pathway for long-chain aliphatic diesters.

References

Biodegradability of Dimethyl Docosanedioate Compared to Commercial Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biodegradability of Dimethyl docosanedioate (B1260847) against common commercial plasticizers. Due to the limited publicly available data on the direct biodegradation of Dimethyl docosanedioate, this comparison infers its potential biodegradability based on the known behavior of structurally similar long-chain aliphatic esters. Commercial plasticizers such as phthalates, citrates, and adipates are included for a comprehensive evaluation, supported by experimental data from existing literature.

Executive Summary

The demand for environmentally benign plasticizers is growing, necessitating a thorough evaluation of their end-of-life characteristics, particularly biodegradability. This guide compares this compound, a long-chain aliphatic diester, with established commercial plasticizers. While direct experimental data on this compound is scarce, the biodegradability of analogous long-chain esters suggests it is likely to be biodegradable. However, factors such as its long alkyl chain length and potential for high crystallinity could result in a slower degradation rate compared to some shorter-chain or more hydrophilic plasticizers. In contrast, extensive data is available for commercial plasticizers, revealing a wide range of biodegradation profiles. Citrate-based plasticizers are often marketed as readily biodegradable alternatives to phthalates, some of which exhibit persistence and toxicity concerns.

Data Presentation: Comparative Biodegradability Data

The following table summarizes the available quantitative data on the biodegradability of various plasticizers. It is important to note the absence of specific data for this compound; its entry is based on the general characteristics of long-chain aliphatic esters.

PlasticizerChemical ClassBiodegradation (%)Test Duration (days)Test MethodHalf-life (t½)Reference
This compound Long-chain Aliphatic DiesterData not available; likely biodegradable but potentially at a slow rate.---Inferred from general trends for long-chain esters
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) Phthalate~98%48 hours (with adapted strain)Shake flask culture5.44 - 23.5 hours[1]
Dibutyl phthalate (DBP) Phthalate>60%28 daysNot specified-[2]
Acetyl tributyl citrate (B86180) (ATBC) CitrateLower than PAEsNot specifiedNot specified-[3]
Triethyl citrate (TEC) CitrateMinimal impact on microbial community, suggesting biodegradability14 weeksSoil burial-[2]
Dimethyl phthalate (DMP) Phthalate~100%72 hoursShake flask culture-[4]

Experimental Protocols

The assessment of "ready biodegradability" is commonly performed using standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301B test (CO₂ Evolution Test) is a frequently cited method for evaluating the biodegradability of plasticizers.

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

Objective: To determine the degree of aerobic biodegradation of an organic compound by measuring the amount of carbon dioxide evolved. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ evolution within a 10-day window during the 28-day test period.[5][6]

Methodology:

  • Test Setup: The test substance is introduced into a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge).[6]

  • Incubation: The mixture is incubated in the dark under aerobic conditions at a constant temperature (e.g., 22 ± 2°C).[7]

  • Aeration: The system is continuously aerated with CO₂-free air.[7]

  • CO₂ Trapping: The evolved CO₂ from the biodegradation process is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.[7]

  • Quantification: The amount of trapped CO₂ is determined by titration of the remaining hydroxide solution.[7]

  • Calculation: The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the theoretical maximum amount of CO₂ that can be produced from the test substance.[6]

Apparatus: The setup typically consists of an aeration flask, a CO₂ scrubbing column to remove CO₂ from the incoming air, the test vessel containing the medium and inoculum, and a series of gas-washing bottles to trap the evolved CO₂.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical ready biodegradability test and a known degradation pathway for a common plasticizer.

Biodegradation_Test_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_results Data Analysis Inoculum Microbial Inoculum (e.g., Activated Sludge) TestVessel Aerobic Test Vessel Inoculum->TestVessel TestSubstance Test Substance (e.g., Plasticizer) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Incubation Incubation (28 days) Dark, Controlled Temp. Aeration CO2-Free Air Supply CO2_Trap CO2 Trapping Solution (e.g., Ba(OH)2) Incubation->CO2_Trap Evolved CO2 Titration Titration / Analysis CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation Comparison Compare to Threshold (e.g., 60% for OECD 301B) Calculation->Comparison Classification Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' Comparison->Classification DEHP_Degradation_Pathway DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP De-esterification PA Phthalic Acid MEHP->PA Further De-esterification BenzoicAcid Benzoic Acid PA->BenzoicAcid Decarboxylation Mineralization Mineralization (CO2 + H2O) BenzoicAcid->Mineralization Ring Cleavage & Oxidation

References

Safety Operating Guide

Personal protective equipment for handling Dimethyl docosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethyl docosanedioate (B1260847). Our commitment is to furnish laboratory safety information that extends beyond the product, ensuring a secure research environment.

Dimethyl docosanedioate is a solid chemical that is not classified as hazardous. However, adherence to standard laboratory safety procedures is crucial to minimize any potential risks. The following information outlines the necessary personal protective equipment (PPE), handling protocols, and disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally sufficient for handling this non-hazardous solid.
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a dust mask may be used for comfort.

Operational Procedures for Safe Handling

Adherence to these procedural steps will ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are accessible.

    • Put on all required personal protective equipment.

  • Handling :

    • Avoid creating dust when handling the solid material.

    • Use a spatula or other appropriate tool to transfer the chemical.

    • If heating the substance, do so in a well-ventilated area or under a fume hood.

  • In Case of a Spill :

    • For small spills, sweep up the solid material, taking care not to generate dust.[1][2]

    • Place the collected material into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with soap and water.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Skin Contact : Wash off with soap and plenty of water.

    • Inhalation : Remove to fresh air.

    • Ingestion : Wash out mouth with water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product : Dispose of in a licensed professional waste disposal service.

  • Contaminated Packaging : Dispose of as unused product.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area check_safety Check Safety Equipment don_ppe Don PPE weigh Weigh Chemical don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_spill Clean Any Spills transfer->clean_spill dispose Dispose of Waste remove_ppe Remove PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.